Product packaging for Pemetrexed-d5(Cat. No.:)

Pemetrexed-d5

Cat. No.: B12091698
M. Wt: 471.4 g/mol
InChI Key: NYDXNILOWQXUOF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pemetrexed-d5 is a chemical analog of folic acid and a deuterium-labeled form of the multitargeted antifolate agent, Pemetrexed. As a stable isotope-labeled internal standard, it is essential for the quantitative bioanalysis of pemetrexed in biological matrices using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and reliability in pharmacokinetic studies . The parent compound, pemetrexed, is an antineoplastic agent that functions by disrupting folate-dependent metabolic processes essential for cellular replication . Its mechanism of action involves the potent inhibition of key enzymes in the folate pathway, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) . This multi-enzyme inhibition disrupts the de novo biosynthesis of thymidine and purine nucleotides, thereby preventing the synthesis of DNA and RNA and leading to the inhibition of cell proliferation . Pemetrexed is actively transported into cells, where it is converted to polyglutamated forms that have prolonged intracellular activity . In clinical research, pemetrexed is a cornerstone in the treatment of non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma, often used in combination with platinum-based agents like cisplatin . The deuterated form, this compound, provides critical support for this research by enabling precise measurement of drug exposure, which is vital for optimizing dosing strategies and understanding efficacy and safety profiles . This product is intended for research purposes as an analytical standard. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19N5Na2O6 B12091698 Pemetrexed-d5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H19N5Na2O6

Molecular Weight

471.4 g/mol

IUPAC Name

disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2

InChI Key

NYDXNILOWQXUOF-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pemetrexed-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Pemetrexed-d5, a deuterated analog of the antifolate chemotherapeutic agent Pemetrexed. This document is intended for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug metabolism, as well as professionals involved in drug development. The inclusion of a stable isotope label in the Pemetrexed molecule makes it an invaluable tool for a variety of research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis.

Introduction to Pemetrexed and the Role of Deuteration

Pemetrexed is a multi-targeted antifolate that inhibits several key enzymes involved in purine and pyrimidine synthesis, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1][2][3] By disrupting the synthesis of these essential nucleotide precursors, Pemetrexed effectively halts DNA and RNA replication, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. It is clinically approved for the treatment of malignant pleural mesothelioma and non-small cell lung cancer.[2][4]

The incorporation of deuterium (d5) into the L-glutamic acid moiety of Pemetrexed creates a stable isotope-labeled version of the drug. This modification results in a molecule with a higher mass, which can be readily distinguished from its unlabeled counterpart by mass spectrometry. This property is particularly advantageous for:

  • Quantitative Bioanalysis: this compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays to accurately quantify Pemetrexed in biological matrices such as plasma and tissue samples.

  • Pharmacokinetic Studies: The use of a deuterated standard allows for precise measurement of drug absorption, distribution, metabolism, and excretion (ADME) without interference from endogenous compounds.

  • Metabolite Identification: By administering a mixture of labeled and unlabeled drug, researchers can easily identify drug-related metabolites in complex biological samples.

Synthesis of this compound

The synthesis of this compound is analogous to the established synthetic routes for Pemetrexed, with the key difference being the use of a deuterated L-glutamic acid derivative as a starting material. A plausible synthetic pathway is a convergent synthesis involving the coupling of a protected pyrrolopyrimidine core with deuterated diethyl L-glutamate, followed by deprotection and saponification.

A general synthetic scheme is outlined below:

Synthesis_Pathway A 4-[2-(2-Amino-4,7-dihydro-4-oxo-1H- pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid D This compound Diethyl Ester A->D B Diethyl L-glutamate-d5 B->D C Coupling Agent (e.g., HATU, HOBt) C->D F This compound D->F Saponification E Base (e.g., NaOH) E->F

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Diethyl L-glutamate-d5

Various methods can be employed for the synthesis of L-glutamic acid-d5. One common approach involves the acid- or base-catalyzed exchange of the exchangeable protons of L-glutamic acid with deuterium oxide (D₂O).

  • Materials: L-glutamic acid, Deuterium chloride (DCl) in D₂O, Deuterium oxide (D₂O), Anhydrous ethanol.

  • Procedure:

    • L-glutamic acid is suspended in an excess of DCl in D₂O.

    • The mixture is heated under reflux for an extended period (e.g., 24-48 hours) to facilitate deuterium exchange at the α- and β-positions.

    • The solvent is removed under reduced pressure.

    • The deuterated glutamic acid is then esterified by refluxing with anhydrous ethanol in the presence of a catalyst (e.g., thionyl chloride or dry HCl gas) to yield diethyl L-glutamate-d5.

    • The product is purified by distillation or chromatography.

Step 2: Coupling of 4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid with Diethyl L-glutamate-d5

  • Materials: 4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid, Diethyl L-glutamate-d5, Coupling agents (e.g., HATU, HOBt), Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid in anhydrous DMF, add HATU and HOBt.

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add a solution of diethyl L-glutamate-d5 and DIPEA in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • The reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product (this compound diethyl ester) is purified by column chromatography.

Step 3: Saponification to this compound

  • Materials: this compound diethyl ester, Sodium hydroxide (NaOH), Water, Ethanol.

  • Procedure:

    • Dissolve the purified this compound diethyl ester in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide and stir the mixture at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, neutralize the reaction mixture with a suitable acid (e.g., HCl) to precipitate the this compound free acid.

    • The precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are typically employed.

Characterization Workflow

Characterization_Workflow Start Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C, ²H) Start->NMR Structural Confirmation MS Mass Spectrometry (HRMS, MS/MS) Start->MS Molecular Weight and Isotopic Enrichment HPLC HPLC Analysis Start->HPLC Purity Assessment End Characterized this compound NMR->End MS->End HPLC->End

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound and determining the positions of deuterium incorporation.

  • ¹H NMR: The ¹H NMR spectrum of this compound is expected to be similar to that of unlabeled Pemetrexed, with the notable absence or significant reduction in the intensity of signals corresponding to the protons on the deuterated positions of the glutamic acid moiety.

  • ¹³C NMR: The ¹³C NMR spectrum will confirm the carbon framework of the molecule. The signals for the deuterated carbons will appear as multiplets due to C-D coupling.

  • ²H NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals and confirm their chemical shifts.

Expected ¹H NMR Data (in DMSO-d₆) Expected Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic Protons7.0 - 8.0mBenzoyl and Pyrrolopyrimidine rings
Pyrrolopyrimidine CH₂~3.0t-CH₂-CH₂-
Benzoyl CH₂~2.8t-CH₂-CH₂-
Glutamate α-CH~4.4mReduced intensity or absent
Glutamate β-CH₂~1.9 - 2.1mReduced intensity or absent
Glutamate γ-CH₂~2.2t
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its isotopic enrichment.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule, including the number of deuterium atoms. The expected [M+H]⁺ for C₂₀H₁₆D₅N₅O₆ is approximately 433.2.

  • Tandem Mass Spectrometry (MS/MS): MS/MS analysis is used to study the fragmentation pattern of the molecule. The fragmentation of this compound will be similar to that of Pemetrexed, but the fragments containing the deuterated glutamic acid moiety will have a mass shift of +5 amu.[4]

Expected Mass Spectrometry Data Value
Molecular FormulaC₂₀H₁₆D₅N₅O₆
Exact Mass432.21
[M+H]⁺ (monoisotopic)433.21
Isotopic Enrichment>95% (determined by MS)
High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the chemical purity of the synthesized this compound.

  • Method: A reverse-phase HPLC method with UV detection is typically used.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Detection: UV at a wavelength of approximately 227 nm.

  • Expected Result: A single major peak corresponding to this compound, with a purity of >95%.

HPLC Parameters Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A10 mM Ammonium Acetate in Water
Mobile Phase BAcetonitrile
Gradient10-90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 227 nm
Expected Purity>95%

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound for research purposes. The provided experimental protocols and characterization data serve as a valuable resource for scientists and researchers working with this important analytical standard. The availability of high-quality, well-characterized this compound is crucial for advancing our understanding of the pharmacology and metabolism of Pemetrexed and for the development of robust bioanalytical methods.

References

A Technical Guide to Pemetrexed-d5: Mechanism and Application as a Stable Isotope Tracer in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of pemetrexed's mechanism of action and the critical role of its deuterated stable isotope, pemetrexed-d5, as an internal standard for precise quantification in bioanalytical assays.

Introduction: Pemetrexed and the Need for Precision

Pemetrexed is a potent, multi-targeted antifolate agent used in the treatment of various cancers, including non-small cell lung cancer and malignant pleural mesothelioma.[1][2][3] Its cytotoxic effect stems from the inhibition of key enzymes essential for purine and pyrimidine synthesis, thereby disrupting DNA and RNA production in rapidly dividing cancer cells.[1][4]

To ensure optimal therapeutic efficacy and safety, understanding the drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile is paramount. This requires highly accurate and precise methods to quantify pemetrexed concentrations in complex biological matrices like blood plasma. Stable isotope labeling, specifically the use of deuterated pemetrexed (this compound), has become the gold standard for achieving this analytical rigor.[5] this compound shares nearly identical chemical properties with the parent drug but is distinguishable by its mass, making it an ideal internal standard for mass spectrometry-based bioanalysis.[][7]

Core Mechanism of Action of Pemetrexed

The anticancer activity of pemetrexed is not due to a single interaction but to its ability to simultaneously inhibit multiple key enzymes within the folate metabolic pathway. Upon entering a cell, pemetrexed is converted into more active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[3][4][8] These polyglutamated metabolites are retained within the cell and exhibit increased inhibitory potency against the target enzymes.[3][8]

The primary enzymatic targets of pemetrexed polyglutamates are:

  • Thymidylate Synthase (TS): Blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[1][3][4]

  • Dihydrofolate Reductase (DHFR): Prevents the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF), depleting the pool of folate cofactors required for nucleotide synthesis.[1][3][4]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): Inhibits a key step in the de novo purine synthesis pathway, disrupting the production of adenine and guanine.[1][3][4]

By blocking these pathways, pemetrexed effectively starves tumor cells of the necessary building blocks for DNA replication, leading to cell cycle arrest and apoptosis.

Pemetrexed_MoA Pemetrexed Mechanism of Action cluster_pathways Cellular Folate Metabolism dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP (for DNA Synthesis) TS->dTMP Product DHF DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF THF DHFR->THF Product GAR GAR GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) GAR->GARFT Substrate Purines Purines (for DNA/RNA Synthesis) GARFT->Purines Product Pemetrexed Pemetrexed (Polyglutamated) Pemetrexed->TS Pemetrexed->DHFR Pemetrexed->GARFT

Figure 1: Pemetrexed inhibits key enzymes in nucleotide synthesis pathways.

This compound as a Stable Isotope Labeled Internal Standard

The mechanism of this compound as a tracer is rooted in the principles of analytical chemistry, specifically isotope dilution mass spectrometry. It is not used to trace metabolic fate differently from the parent drug, as its biological action is identical. Instead, it serves as the ideal Internal Standard (IS) for quantitative bioanalysis.

An IS is a compound added in a known, constant amount to all samples (calibrators, quality controls, and unknowns) prior to processing.[7] Its purpose is to correct for analytical variability that can occur at any stage, including:

  • Sample extraction and recovery

  • Chromatographic injection volume

  • Matrix effects (suppression or enhancement of ionization)

  • Instrument drift[7][9]

A Stable Isotope Labeled (SIL) internal standard like this compound is considered the "gold standard" because it co-elutes with the analyte (pemetrexed) and experiences nearly identical physical and chemical behaviors during the entire analytical process.[7] However, due to the mass difference from the incorporated deuterium atoms, the mass spectrometer can detect and quantify the analyte and the IS independently. The final concentration of the analyte is calculated based on the ratio of the analyte's response to the IS's response, providing a highly accurate and precise measurement.

SIL_IS_Concept Analyte and SIL-IS Relationship in LC-MS/MS cluster_workflow Analytical Process cluster_lc LC Elution cluster_ms MS Detection cluster_quant Quantification Plasma Plasma Sample + Pemetrexed (Analyte) + this compound (IS) Extraction Sample Extraction (e.g., SPE) Plasma->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometer (Detection) LC->MS CoElute Analyte and IS Co-elute at Same Retention Time Detect MS Distinguishes by Mass Analyte (m/z) IS (m/z + 5) Ratio Ratio of Responses (Analyte Peak Area / IS Peak Area) is used for Final Calculation

Figure 2: Logical flow of using this compound as an internal standard.

Experimental Protocols and Data

The use of this compound is central to validated bioanalytical methods for pharmacokinetic studies. Below is a representative experimental protocol and associated quantitative data derived from published literature.

Detailed Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This protocol is a synthesized example based on established methodologies for quantifying pemetrexed in human plasma using a SIL-IS.[10][11]

1. Preparation of Solutions:

  • Stock Solutions: Prepare separate primary stock solutions of pemetrexed and this compound (e.g., 1 mg/mL) in a suitable solvent like water or DMSO. Store at ≤ -20°C.

  • Working Solutions: Prepare serial dilutions of the pemetrexed stock solution in a 50:50 acetonitrile:water mixture to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 50 ng/mL) in the same diluent.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Aliquot 100 µL of plasma samples (calibrators, QCs, unknowns) into a 96-well plate.

  • Add 25 µL of the IS working solution to all wells except for blank matrix samples.

  • Add 200 µL of a conditioning buffer (e.g., 4% phosphoric acid in water) and vortex.

  • Condition an SPE plate (e.g., Oasis HLB) with methanol followed by water.

  • Load the pre-treated plasma samples onto the SPE plate.

  • Wash the wells with a low-organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analyte and IS with an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under nitrogen and reconstitute in a mobile phase-compatible solution (e.g., 100 µL of 10% acetonitrile in water).

3. LC-MS/MS Conditions:

  • LC System: Ultra-High Performance Liquid Chromatography (UPLC) system.

  • Column: A reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient from ~5% B to 95% B over several minutes, followed by re-equilibration.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Pemetrexed Transition: e.g., m/z 428.1 → 281.1

    • This compound Transition: e.g., m/z 433.1 → 286.1

4. Data Analysis:

  • Integrate the peak areas for both the pemetrexed and this compound MRM transitions.

  • Calculate the peak area ratio (pemetrexed / this compound).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of pemetrexed in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow Bioanalytical Workflow for Pemetrexed Quantification start Start: Human Plasma Sample spike Spike with This compound (IS) start->spike prep Sample Preparation (Protein Precipitation or Solid-Phase Extraction) spike->prep inject Inject into UPLC-MS/MS System prep->inject lc_sep LC Separation (Analyte & IS Co-elute) inject->lc_sep ms_detect MS/MS Detection (MRM Transitions) lc_sep->ms_detect data Data Processing: Peak Area Ratio Calculation ms_detect->data quant Quantification (vs. Calibration Curve) data->quant end Result: Pemetrexed Concentration quant->end

Figure 3: A typical experimental workflow for pemetrexed quantification.

Quantitative Data Summary

The robust analytical methods enabled by this compound yield high-quality pharmacokinetic and method validation data.

Table 1: Representative Pharmacokinetic Parameters of Pemetrexed in Cancer Patients (Data compiled from comparative and population PK studies. Values are approximate means and can vary based on patient population and study design.)

ParameterSymbolValueUnitReference
Maximum Plasma ConcentrationCmax113 - 119µg/mL[12]
Area Under the Curve (0 to ∞)AUC0-inf218 - 224µg·h/mL[12]
Volume of Distribution (Central)Vc11.3L[13]
Systemic ClearanceCL4.2 - 4.7L/h[12][13]
Terminal Elimination Half-Lifet1/22.7 - 4.8hours[4][12][13]

Table 2: Typical Bioanalytical Method Validation Parameters using this compound (Data compiled from a highly sensitive UPLC-MS/MS assay.)

ParameterValueReference
Linearity Range0.0250 - 25.0 µg/L[10][11]
Lower Limit of Quantification (LLOQ)0.0250 µg/L[10][11]
Accuracy (Mean)96.5%[10][11]
Precision (Within- and Between-Day)< 8.8% CV[10][11]
Extraction Recovery (Pemetrexed)~59%[10][11]
Extraction Recovery (this compound)~55%[10][11]

Conclusion

While the pharmacological mechanism of action of pemetrexed involves the intricate inhibition of the folate metabolic pathway, the "mechanism" of this compound is one of analytical fidelity. As a stable isotope labeled internal standard, it is an indispensable tool for modern bioanalysis. Its use in isotope dilution mass spectrometry allows for the mitigation of analytical variability, enabling the highly accurate, precise, and robust quantification of pemetrexed in biological systems. This precision is fundamental to defining the pharmacokinetic profiles, establishing therapeutic windows, and ensuring the safe and effective clinical use of this important anticancer agent.

References

A Technical Guide to Pemetrexed-d5: Commercial Availability and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial sources, availability, and technical applications of Pemetrexed-d5. This deuterated analog of the chemotherapy agent Pemetrexed is a critical tool for researchers in pharmacology, drug metabolism, and bioanalytical chemistry. Its primary utility lies in its application as an internal standard for the highly sensitive and accurate quantification of Pemetrexed in biological matrices.

Commercial Sources and Availability of this compound

This compound is available from a range of specialized chemical suppliers. The following table summarizes key quantitative data from several prominent vendors to facilitate comparison and procurement for research purposes.

SupplierProduct NamePurityIsotopic EnrichmentMolecular FormulaMolecular Weight ( g/mol )Available Forms
Sussex Research Laboratories Inc. This compound>95% (HPLC)[1]>95%[1]C₂₀H₁₆D₅N₅O₆432.44[1]Solid[1]
MedchemExpress This compoundNot SpecifiedNot SpecifiedC₂₀H₁₆D₅N₅O₆432.44Solid
Santa Cruz Biotechnology This compound Disodium Salt98%[2]98%[2]C₂₀H₁₄D₅N₅Na₂O₆476.41[2]Solid[2]
Pharmaffiliates This compound Disodium SaltNot SpecifiedNot SpecifiedC₂₀H₁₄D₅N₅Na₂O₆476.41[3]Solid[3]
Clinivex This compound Diethyl EsterNot SpecifiedNot SpecifiedC₂₄H₂₄D₅N₅O₆488.55[4]Oil/Liquid[4]

Note: Researchers should always request a certificate of analysis from the supplier for lot-specific data.

Experimental Protocols: Quantification of Pemetrexed in Human Plasma using this compound as an Internal Standard

The most prevalent application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the pharmacokinetic analysis of Pemetrexed. The stable isotope-labeled this compound co-elutes with the unlabeled drug but is distinguishable by its higher mass, allowing for precise quantification.

While a specific protocol for this compound was not available, a highly sensitive method using ¹³C₅-Pemetrexed as an internal standard has been published and is directly adaptable for this compound.[2][4]

Objective:

To determine the concentration of Pemetrexed in human plasma samples.

Materials:
  • Pemetrexed analytical standard

  • This compound (internal standard)

  • Human plasma (EDTA)[4]

  • Solid Phase Extraction (SPE) cartridges[4]

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic Acid (FA)

  • Water (LC-MS grade)

  • UPLC-MS/MS system[4]

Methodology:
  • Preparation of Stock Solutions and Standards:

    • Prepare a stock solution of Pemetrexed in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of this compound at a known concentration.

    • Create a series of calibration standards by spiking blank human plasma with known concentrations of Pemetrexed.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Solid Phase Extraction): [4]

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add a fixed amount of the this compound internal standard solution.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: [4]

    • Liquid Chromatography:

      • Use a C18 reverse-phase column.

      • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • The flow rate and gradient will need to be optimized to ensure good separation of Pemetrexed from matrix components.

    • Tandem Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the parent-to-daughter ion transitions for both Pemetrexed and this compound.

      • The specific mass transitions will need to be determined by infusing the individual compounds into the mass spectrometer.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Pemetrexed to this compound against the nominal concentration of the calibration standards.

    • Determine the concentration of Pemetrexed in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Pemetrexed's Mechanism of Action: Inhibition of Folate Metabolism

Pemetrexed is a multi-targeted antifolate agent.[5][6] It is transported into cells via the reduced folate carrier and other folate transporters.[1] Once inside the cell, it is converted to its active polyglutamated form. This active form inhibits several key enzymes involved in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.[5][6] The primary targets are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[5][6] By inhibiting these enzymes, Pemetrexed disrupts DNA synthesis, leading to cell cycle arrest and apoptosis.

Pemetrexed_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell Pemetrexed_ext Pemetrexed RFC Reduced Folate Carrier (RFC) Pemetrexed_ext->RFC Pemetrexed_int Pemetrexed RFC->Pemetrexed_int Pemetrexed_poly Pemetrexed Polyglutamate Pemetrexed_int->Pemetrexed_poly Polyglutamation DHFR DHFR Pemetrexed_poly->DHFR Inhibition TS TS Pemetrexed_poly->TS Inhibition GARFT GARFT Pemetrexed_poly->GARFT Inhibition THF THF DHFR->THF dTMP dTMP TS->dTMP Purine_synth Purine Synthesis GARFT->Purine_synth DNA_RNA_synth DNA & RNA Synthesis Purine_synth->DNA_RNA_synth Pyrimidine_synth Thymidylate (dTMP) Synthesis Apoptosis Apoptosis DNA_RNA_synth->Apoptosis Disruption leads to DHF DHF DHF->THF dUMP dUMP dUMP->dTMP dTMP->DNA_RNA_synth

Caption: Pemetrexed's mechanism of action in a tumor cell.

Experimental Workflow: Bioanalytical Quantification of Pemetrexed

The following diagram illustrates a typical workflow for the quantification of Pemetrexed in plasma samples using this compound as an internal standard. This process is fundamental to pharmacokinetic and toxicokinetic studies in drug development.

Experimental_Workflow cluster_spe SPE Steps start Start: Plasma Sample (Calibrator, QC, or Unknown) add_is Spike with this compound (Internal Standard) start->add_is spe Solid Phase Extraction (SPE) add_is->spe spe_condition Condition Cartridge spe_load Load Sample spe_condition->spe_load spe_wash Wash spe_load->spe_wash spe_elute Elute spe_wash->spe_elute dry_reconstitute Evaporate and Reconstitute spe_elute->dry_reconstitute lcms UPLC-MS/MS Analysis dry_reconstitute->lcms data_analysis Data Analysis lcms->data_analysis end End: Pemetrexed Concentration data_analysis->end

References

Pemetrexed-d5 certificate of analysis and technical data sheet

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive technical overview of Pemetrexed-d5, a deuterated analog of the antifolate chemotherapy agent Pemetrexed. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for various applications, including pharmacokinetic studies and as internal standards in clinical mass spectrometry.

Certificate of Analysis Data

The following tables summarize the typical physical and chemical properties of this compound and its related salt forms as found in supplier technical data sheets and certificates of analysis.

This compound
ParameterSpecification
Chemical Name N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid-d5
Molecular Formula C₂₀H₁₆D₅N₅O₆
Molecular Weight 432.44 g/mol [1][2]
Purity >95% (HPLC)[1]
Isotopic Enrichment >95%[1]
Appearance White to off-white solid[3]
Storage Conditions -20°C[1]
Shipping Conditions Ambient temperature
This compound Disodium Salt
ParameterSpecification
Molecular Formula C₂₀H₁₄D₅N₅Na₂O₆
Molecular Weight 476.41 g/mol [4]
Purity 98%[4]
Isotopic Purity 98%[4]
Application Isotope labeled antineoplastic multitargeted antifolate[4]

Biological Activity

Pemetrexed is a multi-targeted antifolate agent. Its deuterated form, this compound, is expected to exhibit the same mechanism of action. The pentaglutamate form of Pemetrexed inhibits several key enzymes involved in purine and pyrimidine synthesis.[2]

Target EnzymeKi Value (Pentaglutamate form)
Thymidylate Synthase (TS)1.3 nM[2][5]
Dihydrofolate Reductase (DHFR)7.2 nM[2][5]
Glycinamide Ribonucleotide Formyltransferase (GARFT)65 nM[2][5]

Experimental Protocols

While specific, proprietary protocols from manufacturers are not publicly available, a general method for determining the purity of this compound by High-Performance Liquid Chromatography (HPLC) is outlined below. This is a representative protocol and may require optimization for specific equipment and reagents.

Protocol: Purity Determination by HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of two solvents:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-32 min: Linear gradient back to 95% A, 5% B

    • 32-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 227 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile or DMSO) to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the HPLC system. The purity is determined by calculating the area of the main peak relative to the total area of all observed peaks.

Visualized Data

The following diagrams illustrate the mechanism of action of Pemetrexed and a typical experimental workflow for its analysis.

cluster_0 Pemetrexed's Mechanism of Action Pemetrexed Pemetrexed TS Thymidylate Synthase (TS) Pemetrexed->TS inhibits DHFR Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR inhibits GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed->GARFT inhibits DNA_Synthesis DNA Synthesis TS->DNA_Synthesis required for DHFR->DNA_Synthesis required for GARFT->DNA_Synthesis required for

Caption: Mechanism of action of Pemetrexed.

cluster_1 This compound Quality Control Workflow start This compound Sample dissolution Sample Dissolution start->dissolution hplc HPLC Analysis (Purity) dissolution->hplc ms Mass Spectrometry (Identity & Isotopic Enrichment) dissolution->ms report Certificate of Analysis hplc->report ms->report

Caption: A typical workflow for the quality control analysis of this compound.

References

A Comparative Analysis of the Biological Activity of Pemetrexed-d5 versus Pemetrexed: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of Pemetrexed, a multitargeted antifolate drug, and explores the potential comparative activity of its deuterated analog, Pemetrexed-d5. Due to a lack of publicly available direct comparative studies on this compound, this document outlines a theoretical framework for comparison based on the established mechanism of Pemetrexed and the known effects of deuteration on drug metabolism and pharmacokinetics. Detailed experimental protocols are provided to enable researchers to conduct direct comparative studies.

Introduction to Pemetrexed and the Rationale for Deuteration

Pemetrexed is a cornerstone in the treatment of various cancers, including non-small cell lung cancer and mesothelioma.[1][2][3] Its mechanism of action involves the inhibition of multiple key enzymes in the folate pathway, thereby disrupting the synthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[4][5][6] The primary targets of Pemetrexed are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[4][5][6][7]

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic profile of a molecule.[8][9] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic breakdown, a phenomenon known as the kinetic isotope effect.[8][9] This can result in a longer drug half-life, increased exposure, and potentially a more favorable dosing regimen.[8][9][10] this compound is the deuterated version of Pemetrexed, though specific data on its biological activity and pharmacokinetics are not widely available. This guide aims to bridge this knowledge gap by providing a theoretical comparison and the necessary experimental frameworks for its investigation.

Mechanism of Action and Signaling Pathways of Pemetrexed

Pemetrexed is transported into cells via the reduced folate carrier and membrane folate binding protein transport systems.[7] Once inside the cell, it is converted to its active polyglutamated form by the enzyme folylpolyglutamate synthetase.[7] These polyglutamated forms are more potent inhibitors of the target enzymes and are retained within the cell for a longer duration, leading to prolonged drug action.[7]

The inhibition of TS, DHFR, and GARFT by Pemetrexed leads to the depletion of nucleotide pools, S-phase arrest of the cell cycle, and ultimately, apoptosis.[11] Pemetrexed has been shown to activate the ATM/p53-dependent and -independent signaling pathways, leading to the activation of the caspase signaling cascade.[4] Furthermore, studies have indicated that Pemetrexed can induce the activation of the Akt signaling pathway.[11]

Signaling Pathway of Pemetrexed

Pemetrexed_Signaling Pemetrexed Pemetrexed RFC_MFBP RFC / MFBP Transporters Pemetrexed->RFC_MFBP Enters cell via FPGS Folylpolyglutamate Synthetase Cell_Membrane Cell Membrane Pemetrexed_PG Pemetrexed Polyglutamate RFC_MFBP->Pemetrexed_PG Intracellular conversion by TS Thymidylate Synthase (TS) Pemetrexed_PG->TS Inhibits DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_PG->DHFR Inhibits GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed_PG->GARFT Inhibits ATM_p53 ATM/p53 Pathway Pemetrexed_PG->ATM_p53 Activates Akt_Pathway Akt Pathway Pemetrexed_PG->Akt_Pathway Activates FPGS->Pemetrexed_PG Catalyzes Nucleotide_Synthesis Purine & Pyrimidine Synthesis TS->Nucleotide_Synthesis Required for DHFR->Nucleotide_Synthesis Required for GARFT->Nucleotide_Synthesis Required for DNA_RNA_Synthesis DNA & RNA Synthesis Nucleotide_Synthesis->DNA_RNA_Synthesis Leads to S_Phase_Arrest S-Phase Arrest DNA_RNA_Synthesis->S_Phase_Arrest Disruption leads to Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Induces ATM_p53->Apoptosis Induces

Caption: Pemetrexed's mechanism of action and downstream signaling pathways.

Quantitative Data: Pemetrexed vs. This compound

Direct comparative quantitative data for the biological activity of this compound versus Pemetrexed is not currently available in the public domain. The following tables present the known data for Pemetrexed and highlight the data that needs to be determined for this compound through experimental investigation.

Table 1: In Vitro Efficacy

CompoundIC50 (Various Cancer Cell Lines)Reference
PemetrexedVaries (e.g., 1.861 µM in A549 after 48h)[12]
This compoundTo be determined

Table 2: Enzyme Inhibition

CompoundTarget EnzymeKi (nM)Reference
Pemetrexed (pentaglutamate)Thymidylate Synthase (TS)1.3
Dihydrofolate Reductase (DHFR)7.2
Glycinamide Ribonucleotide Formyltransferase (GARFT)65
This compound (pentaglutamate)Thymidylate Synthase (TS)To be determined
Dihydrofolate Reductase (DHFR)To be determined
Glycinamide Ribonucleotide Formyltransferase (GARFT)To be determined

Table 3: Pharmacokinetic Parameters (Human)

ParameterPemetrexedThis compoundReference
Half-life (t1/2)~3.5 hoursTo be determined[7]
Clearance (CL)~91.8 mL/minTo be determined[7]
Volume of Distribution (Vd)~16.1 LTo be determined[2]
Protein Binding~81%To be determined[2][7]

Experimental Protocols for Comparative Analysis

To directly compare the biological activity of this compound and Pemetrexed, the following experimental protocols are recommended.

Cell Viability Assay (MTT or similar assay)

This assay determines the concentration of each compound required to inhibit the growth of cancer cells by 50% (IC50).

Workflow for Cell Viability Assay

Cell_Viability_Workflow Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with serial dilutions of Pemetrexed or this compound Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_Reagent Add MTT or other viability reagent Incubate2->Add_Reagent Incubate3 Incubate for 2-4 hours Add_Reagent->Incubate3 Measure Measure absorbance at appropriate wavelength Incubate3->Measure Analyze Calculate IC50 values Measure->Analyze End Compare IC50 values Analyze->End

Caption: Workflow for determining and comparing the IC50 values.

Detailed Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, H460) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Pemetrexed and this compound in appropriate cell culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

  • Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to a colored formazan product.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance using a microplate reader at the appropriate wavelength.

  • Data Analysis: Plot the absorbance values against the drug concentrations and determine the IC50 value for each compound using a suitable software.

Enzyme Inhibition Assay

This assay will determine the inhibitory constant (Ki) of each compound against the target enzymes (TS, DHFR, GARFT).

Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow Start Prepare reaction mixture with buffer, enzyme, and substrate Add_Inhibitor Add varying concentrations of Pemetrexed or this compound Start->Add_Inhibitor Incubate Incubate at optimal temperature Add_Inhibitor->Incubate Initiate_Reaction Initiate reaction (e.g., by adding a cofactor) Incubate->Initiate_Reaction Monitor Monitor reaction rate (e.g., change in absorbance or fluorescence) Initiate_Reaction->Monitor Analyze Calculate Ki values using appropriate kinetic models Monitor->Analyze End Compare Ki values Analyze->End

Caption: Workflow for determining and comparing enzyme inhibition constants.

Detailed Methodology (Example for DHFR):

  • Reagents: Recombinant human DHFR, dihydrofolate (DHF), NADPH, assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and varying concentrations of Pemetrexed or this compound.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding DHF and NADPH.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ using a microplate reader in kinetic mode.

  • Data Analysis: Determine the initial reaction velocities at each inhibitor concentration. Calculate the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

In Vivo Pharmacokinetic Study

This study will determine and compare the pharmacokinetic profiles of Pemetrexed and this compound in an animal model.

Workflow for In Vivo Pharmacokinetic Study

PK_Workflow Start Administer Pemetrexed or this compound to animal models (e.g., mice, rats) Collect_Samples Collect blood samples at various time points Start->Collect_Samples Process_Samples Process blood to obtain plasma Collect_Samples->Process_Samples Analyze_Samples Quantify drug concentration in plasma using LC-MS/MS Process_Samples->Analyze_Samples Analyze_Data Perform pharmacokinetic analysis to determine t1/2, CL, Vd, AUC Analyze_Samples->Analyze_Data End Compare pharmacokinetic profiles Analyze_Data->End

Caption: Workflow for conducting a comparative in vivo pharmacokinetic study.

Detailed Methodology:

  • Animal Model: Use a suitable animal model, such as mice or rats.

  • Drug Administration: Administer a single dose of Pemetrexed or this compound intravenously or intraperitoneally.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Sample Processing: Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Pemetrexed and this compound in plasma.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

Expected Differences and Potential Advantages of this compound

Based on the principles of deuteration, the following differences between this compound and Pemetrexed can be hypothesized:

  • Increased Metabolic Stability: The C-D bonds in this compound are stronger than the C-H bonds in Pemetrexed, which may lead to a slower rate of metabolism. Pemetrexed is not extensively metabolized, but even minor metabolic pathways could be affected.[13]

  • Longer Half-Life: Reduced metabolism would likely result in a longer plasma half-life for this compound compared to Pemetrexed.[8]

  • Increased Drug Exposure (AUC): A longer half-life and reduced clearance would lead to a greater overall drug exposure.

  • Potentially Altered Efficacy and Toxicity: Changes in the pharmacokinetic profile could influence the efficacy and toxicity of the drug. A longer exposure time might enhance the anti-tumor effect but could also potentially increase certain toxicities.

Conclusion

While direct comparative data on the biological activity of this compound versus Pemetrexed is lacking, a theoretical framework based on the established properties of Pemetrexed and the known effects of deuteration suggests that this compound may exhibit an improved pharmacokinetic profile. This could potentially translate to clinical advantages. The experimental protocols provided in this guide offer a clear path for researchers to conduct the necessary studies to elucidate the specific biological and pharmacological properties of this compound and to determine its potential as a next-generation antifolate therapeutic. Further research in this area is crucial to validate these hypotheses and to explore the full potential of deuterated Pemetrexed in cancer therapy.

References

Methodological & Application

Application Note: Quantification of Pemetrexed in Human Plasma using Pemetrexed-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Pemetrexed in human plasma. Pemetrexed is a multitargeted antifolate agent used in the treatment of various cancers, including non-small cell lung cancer and mesothelioma.[1][2][3] Accurate determination of Pemetrexed concentrations in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose individualization.[1][2] This method utilizes a stable isotope-labeled internal standard, Pemetrexed-d5, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid and efficient chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. The method is validated for its linearity, accuracy, precision, and recovery, demonstrating its suitability for high-throughput bioanalytical applications.

Introduction

Pemetrexed is a potent chemotherapeutic agent that functions by inhibiting multiple folate-dependent enzymes involved in nucleotide synthesis, thereby disrupting DNA and RNA synthesis in cancer cells.[3] Monitoring its concentration in patient plasma is essential for optimizing treatment efficacy and minimizing toxicity. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thus compensating for potential analytical variability.[6] This application note provides a detailed protocol for the quantification of Pemetrexed in human plasma using this compound as an internal standard, suitable for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • Pemetrexed analytical standard

  • This compound internal standard (IS)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (EDTA)

  • Solid-phase extraction (SPE) cartridges

Stock and Working Solutions
  • Pemetrexed Stock Solution (1 mg/mL): Accurately weigh and dissolve Pemetrexed in water.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water.

  • Pemetrexed Working Solutions: Prepare a series of working solutions by serially diluting the Pemetrexed stock solution with water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (50 µg/L): Dilute the this compound stock solution with water.[2]

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to clean up the plasma samples before LC-MS/MS analysis.[1][2]

  • Sample Pre-treatment: To 100 µL of plasma, add 25 µL of the IS working solution (this compound).

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water.

  • Elution: Elute the analyte and internal standard with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 85% mobile phase A and 15% mobile phase B).[2]

G cluster_prep Sample Preparation Plasma Sample Plasma Sample Add IS (this compound) Add IS (this compound) Plasma Sample->Add IS (this compound) Sample Loading Sample Loading Add IS (this compound)->Sample Loading SPE Conditioning SPE Conditioning SPE Conditioning->Sample Loading Washing Washing Sample Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Fig 1. Sample preparation workflow for Pemetrexed analysis.
LC-MS/MS Method

Chromatographic Conditions

  • System: UPLC system

  • Column: C18 analytical column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)[7]

  • Mobile Phase A: 0.1% Formic acid in water[2]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[2]

  • Flow Rate: 0.3 mL/min[2]

  • Injection Volume: 5 µL[7]

  • Column Temperature: 40°C

  • Run Time: Approximately 9.5 minutes[1][2]

Gradient Elution [2]

Time (min) % Mobile Phase A % Mobile Phase B
0.0 - 3.5 85 15
3.6 - 4.5 35 65

| 4.6 - 9.5 | 85 | 15 |

Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive[7]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pemetrexed: 428.1 > 281.1 (Quantifier), 428.1 > 163.0 (Qualifier)[2]

    • This compound: 433.1 > 286.1 (Quantifier) - Note: The exact transition for this compound should be optimized based on the specific labeled positions.

  • Capillary Voltage: 2.50 kV[7]

  • Desolvation Temperature: 500°C[7]

  • Desolvation Gas Flow: 1000 L/h[7]

  • Cone Gas Flow: 150 L/h[7]

G cluster_lcms LC-MS/MS Workflow Sample Injection Sample Injection UPLC Separation UPLC Separation Sample Injection->UPLC Separation Electrospray Ionization (ESI) Electrospray Ionization (ESI) UPLC Separation->Electrospray Ionization (ESI) Quadrupole 1 (Precursor Ion Selection) Quadrupole 1 (Precursor Ion Selection) Electrospray Ionization (ESI)->Quadrupole 1 (Precursor Ion Selection) Quadrupole 2 (Collision Cell) Quadrupole 2 (Collision Cell) Quadrupole 1 (Precursor Ion Selection)->Quadrupole 2 (Collision Cell) Quadrupole 3 (Product Ion Selection) Quadrupole 3 (Product Ion Selection) Quadrupole 2 (Collision Cell)->Quadrupole 3 (Product Ion Selection) Detector Detector Quadrupole 3 (Product Ion Selection)->Detector Data Acquisition & Processing Data Acquisition & Processing Detector->Data Acquisition & Processing

Fig 2. LC-MS/MS analytical workflow.

Results and Discussion

The described method was validated for its performance in quantifying Pemetrexed in human plasma. The use of this compound as an internal standard ensures the reliability of the results by compensating for variations during sample processing and analysis.

Method Validation Parameters

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for Pemetrexed using a stable isotope-labeled internal standard.

ParameterResult
Linearity Range 0.025 - 25.0 µg/L[1][2]
Correlation Coefficient (r²) > 0.99[8]
Lower Limit of Quantification (LLOQ) 0.025 µg/L[2]
Accuracy (Within-day and Between-day) 96.5%[1][2]
Precision (CV%) (Within-day and Between-day) < 8.8%[1][2]
Extraction Recovery (Pemetrexed) 59 ± 1%[1][2]
Extraction Recovery (Internal Standard) 55 ± 5%[1][2]
Selectivity and Matrix Effect

The chromatographic conditions were optimized to ensure baseline separation of Pemetrexed and its internal standard from endogenous plasma components, thus minimizing interferences. The use of MRM transitions further enhances the selectivity of the method. The stable isotope-labeled internal standard co-elutes with the analyte, effectively compensating for any ion suppression or enhancement caused by the plasma matrix.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of Pemetrexed in human plasma using this compound as an internal standard. The method demonstrates excellent sensitivity, accuracy, precision, and a wide linear dynamic range, making it suitable for various research and clinical applications, including pharmacokinetic studies and therapeutic drug monitoring. The detailed protocol for sample preparation and LC-MS/MS analysis can be readily implemented in a bioanalytical laboratory.

References

Application Note and Protocols for the Quantification of Pemetrexed in Human Plasma using Pemetrexed-d5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pemetrexed is a multi-targeted antifolate agent used in the treatment of non-small cell lung cancer and mesothelioma.[1][2] Therapeutic drug monitoring and pharmacokinetic studies of pemetrexed are crucial for dose individualization and managing drug-drug interactions, which can be facilitated by microdosing studies.[1][2] This application note provides a detailed protocol for the quantification of pemetrexed in human plasma using a stable isotope-labeled internal standard, pemetrexed-d5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.[3]

Pemetrexed's mechanism of action involves the inhibition of three key enzymes in the folate pathway: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[3][4] By blocking these enzymes, pemetrexed disrupts the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis, thereby inhibiting cancer cell proliferation.

Experimental Protocols

This section details the materials and procedures for the quantification of pemetrexed in human plasma.

Materials and Reagents
  • Pemetrexed analytical standard

  • This compound (internal standard)[3][5]

  • Human plasma (EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized or Milli-Q)

  • Solid-phase extraction (SPE) cartridges (e.g., Plexa Bond Elut)[6]

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Preparation of Stock and Working Solutions
  • Pemetrexed Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of pemetrexed in water.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in water.

  • Working Solutions: Prepare serial dilutions of the pemetrexed stock solution with water to create calibration standards and quality control (QC) samples. A typical calibration curve range is 0.0250–25.0 μg/L.[1][2][7] The IS working solution is prepared by diluting the IS stock solution with water to a concentration of 50 μg/L.[7]

Sample Preparation (Solid-Phase Extraction)
  • Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.

  • To 100 µL of each plasma sample, add the internal standard working solution.

  • Pre-condition the SPE cartridges according to the manufacturer's instructions.

  • Load the plasma samples onto the SPE cartridges.

  • Wash the cartridges to remove interfering substances.

  • Elute the analyte and internal standard from the cartridges using an appropriate elution solvent (e.g., 5% formic acid in methanol).[8]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 analytical column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm)[9]
Mobile Phase A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile[2]
Gradient Isocratic or gradient elution depending on the method. A typical run starts with 85% A and 15% B.[2]
Flow Rate 0.3 - 1.0 mL/min[2][9]
Column Temperature Ambient or controlled (e.g., 40°C)
Injection Volume 5 - 20 µL[9]
Run Time 7 - 10 minutes[2][6]

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Pemetrexed) m/z 428.2 > 281.2[10]
MRM Transition (this compound) m/z 433.1 > 281.0[2]
Collision Energy Optimized for the specific instrument (e.g., 38 V for pemetrexed)[10]

Data Presentation

The following tables summarize the quantitative data typically obtained from the validation of this analytical method.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (µg/L)Correlation Coefficient (r²)
Pemetrexed0.0250 - 25.0> 0.99[6]

Table 2: Precision and Accuracy

QC LevelConcentration (µg/L)Within-Day Precision (%RSD)Between-Day Precision (%RSD)Accuracy (%)
LLOQ0.0250< 8.8[1][2]< 8.8[1][2]96.5[1][2]
Low QC0.0750< 7.2[6]< 7.2[6]97.2[6]
Mid QC1.00< 7.2[6]< 7.2[6]98.1[6]
High QC20.0< 7.2[6]< 7.2[6]96.8[6]

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)
Pemetrexed59 ± 1[1][2]
This compound55 ± 5[1][2]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Pemetrexed calibration->quantification

Caption: Experimental workflow for pemetrexed quantification.

Pemetrexed Mechanism of Action

pemetrexed_moa cluster_folate_pathway Folate Metabolism Pathway dhf Dihydrofolate (DHF) thf Tetrahydrofolate (THF) dhf->thf DHFR gar Glycinamide Ribonucleotide (GAR) thf->gar GARFT dump dUMP thf->dump TS fgar Formylglycinamide Ribonucleotide (FGAR) gar->fgar dna_rna DNA and RNA Synthesis fgar->dna_rna dtmp dTMP dump->dtmp dtmp->dna_rna pemetrexed Pemetrexed pemetrexed->dhf Inhibits DHFR pemetrexed->thf Inhibits GARFT pemetrexed->dump Inhibits TS

Caption: Pemetrexed's inhibitory action on the folate pathway.

References

Pemetrexed-d5: Application and Protocols for Pharmacokinetic and Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pemetrexed is a multi-targeted antifolate agent used in the treatment of various cancers, including non-small cell lung cancer and mesothelioma.[1][2] To accurately characterize its pharmacokinetic (PK) profile and metabolic fate, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Pemetrexed-d5, is the gold standard for quantitative analysis by mass spectrometry.[3][4] this compound, a deuterated analog of pemetrexed, closely mimics the physicochemical properties and chromatographic behavior of the parent drug, ensuring high accuracy and precision in pharmacokinetic and metabolism studies.[3][5] This document provides detailed application notes and protocols for the use of this compound in such studies.

Pemetrexed exerts its cytotoxic effects by inhibiting several key enzymes involved in purine and pyrimidine synthesis, namely thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[6][7][8] In vivo, pemetrexed is converted to its active polyglutamate forms, which are retained within tumor cells and exhibit prolonged inhibitory activity.[6][7][9] Understanding the pharmacokinetics of pemetrexed and the formation of its metabolites is crucial for optimizing dosing regimens and improving therapeutic outcomes.

Application of this compound in Pharmacokinetic Studies

This compound serves as an ideal internal standard for the quantification of pemetrexed in biological matrices such as plasma and urine. Its utility stems from its identical chemical structure to pemetrexed, with the exception of five deuterium atoms, which provides a distinct mass difference for mass spectrometric detection without altering its chemical behavior during sample preparation and analysis.

A highly sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the quantification of pemetrexed in human plasma, which can be adapted for use with this compound.[10] This method allows for the accurate determination of pemetrexed concentrations over a wide dynamic range, making it suitable for studies ranging from microdosing to therapeutic dose levels.

Experimental Protocol: Quantification of Pemetrexed in Human Plasma using UPLC-MS/MS

This protocol is adapted from a validated method using a stable isotope-labeled internal standard.[10]

1. Materials and Reagents:

  • Pemetrexed analytical standard

  • This compound internal standard

  • Human plasma (EDTA as anticoagulant)

  • Solid-phase extraction (SPE) cartridges

  • Methanol, acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Stock and Working Solutions:

  • Prepare a stock solution of pemetrexed in ultrapure water.

  • Prepare a stock solution of this compound in ultrapure water.

  • Prepare working solutions of pemetrexed for calibration standards and quality control (QC) samples by diluting the stock solution with ultrapure water.

  • Prepare a working solution of this compound by diluting the stock solution with ultrapure water.

3. Sample Preparation (Solid-Phase Extraction):

  • To 100 µL of plasma sample, add the this compound internal standard working solution.

  • Pre-condition the SPE cartridges with methanol followed by ultrapure water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for UPLC-MS/MS analysis.

4. UPLC-MS/MS Conditions:

ParameterCondition
UPLC System Waters Acquity UPLC or equivalent
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of pemetrexed and this compound
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Pemetrexed: m/z 428.2 → 281.1; this compound: m/z 433.2 → 286.1

5. Method Validation: The method should be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.[10]

Validation ParameterTypical Acceptance CriteriaExample Data[10]
Linearity (r²) > 0.99> 0.99
Calibration Range Dependent on study needs0.025 - 25.0 µg/L
Intra-day Precision (%CV) < 15%< 8.8%
Inter-day Precision (%CV) < 15%< 8.8%
Intra-day Accuracy (%Bias) ± 15%-3.5% to 3.5%
Inter-day Accuracy (%Bias) ± 15%-3.5% to 3.5%
Recovery (%) Consistent and reproduciblePemetrexed: 59%; IS: 55%

6. Pharmacokinetic Data Analysis: The concentration-time data obtained from the bioanalytical method can be used to determine key pharmacokinetic parameters of pemetrexed.

Pharmacokinetic ParameterDescriptionTypical Value for Pemetrexed[11]
Clearance (CL) Volume of plasma cleared of the drug per unit time91.8 mL/min (in patients with normal renal function)[12]
Volume of Distribution (Vd) Apparent volume into which the drug distributes11.3 L (Central), 5.2 L (Peripheral)
Elimination Half-life (t½) Time for the plasma concentration to decrease by half2.73 hours
Area Under the Curve (AUC) Total drug exposure over timeDose-dependent

Application of this compound in Metabolism Studies

Pemetrexed is metabolized to active polyglutamate forms by the enzyme folylpolyglutamate synthetase.[6][9] These polyglutamated metabolites have longer intracellular half-lives and are potent inhibitors of the target enzymes.[9] this compound can be a valuable tool in studying the kinetics of this metabolic conversion. By administering this compound, researchers can differentiate the administered drug and its metabolites from endogenous compounds, allowing for precise tracking of the metabolic pathway. Deuterated compounds can also be used to investigate the kinetic isotope effect, providing insights into the mechanism of metabolic reactions.[5][13]

Experimental Protocol: In Vitro Metabolism of this compound

1. Incubation with Liver Microsomes or Hepatocytes:

  • Incubate this compound with human liver microsomes or cultured hepatocytes.

  • Include necessary cofactors such as NADPH.

  • Incubate for various time points to assess the rate of metabolism.

  • Terminate the reaction by adding a quenching solvent like cold acetonitrile.

2. Sample Analysis:

  • Analyze the samples using a high-resolution mass spectrometer to identify and quantify this compound and its potential metabolites.

  • The use of this compound allows for the clear distinction of drug-related material from the biological matrix.

Visualizations

G cluster_0 Sample Collection & Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Analysis A Plasma Sample Collection B Addition of this compound (Internal Standard) A->B C Solid-Phase Extraction (SPE) B->C D Elution & Reconstitution C->D E UPLC Separation D->E F MS/MS Detection (MRM) E->F G Quantification of Pemetrexed F->G H Concentration-Time Profile G->H I Pharmacokinetic Modeling H->I J Determination of PK Parameters I->J

Caption: Workflow for a typical pharmacokinetic study of pemetrexed using this compound.

G Pemetrexed Pemetrexed TS Thymidylate Synthase (TS) Pemetrexed->TS inhibition DHFR Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR inhibition GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed->GARFT inhibition Pyrimidine_Synth Pyrimidine Synthesis TS->Pyrimidine_Synth Purine_Synth Purine Synthesis DHFR->Purine_Synth GARFT->Purine_Synth DNA_RNA_Synth DNA & RNA Synthesis Purine_Synth->DNA_RNA_Synth Pyrimidine_Synth->DNA_RNA_Synth Cell_Growth Inhibition of Cell Growth DNA_RNA_Synth->Cell_Growth

References

Application Note: High-Throughput Quantification of Pemetrexed in Human Plasma by LC-MS/MS using Pemetrexed-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of the anti-cancer drug pemetrexed in human plasma. The method utilizes a stable isotope-labeled internal standard, Pemetrexed-d5, to ensure high precision and accuracy. Two robust sample preparation protocols, protein precipitation (PPT) and solid-phase extraction (SPE), are described to accommodate various laboratory workflows and sample complexities. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications in drug development.

Introduction

Pemetrexed is a multi-target antifolate agent used in the treatment of various cancers, including non-small cell lung cancer and mesothelioma. Accurate measurement of pemetrexed concentrations in plasma is crucial for understanding its pharmacokinetics and for optimizing patient dosing strategies. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays. The use of a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte and has a similar ionization efficiency, corrects for variability in sample preparation and instrument response, leading to a more reliable quantification.

Mechanism of Action

Pemetrexed exerts its cytotoxic effects by inhibiting multiple folate-dependent enzymes essential for the de novo synthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA. By doing so, it disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Pemetrexed_Mechanism_of_Action Pemetrexed Pemetrexed Cell Tumor Cell Pemetrexed->Cell Enters Cell DHFR Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR Inhibits TS Thymidylate Synthase (TS) Pemetrexed->TS Inhibits GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed->GARFT Inhibits Cell->DHFR Cell->TS Cell->GARFT DNA_Synthesis DNA Synthesis & Repair DHFR->DNA_Synthesis Required for TS->DNA_Synthesis Required for GARFT->DNA_Synthesis Required for Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Figure 1: Simplified signaling pathway of Pemetrexed's mechanism of action.

Experimental Workflow

The overall experimental workflow for the quantification of pemetrexed in human plasma is outlined below. It begins with sample collection and preparation, followed by LC-MS/MS analysis and data processing.

Figure 2: General experimental workflow for pemetrexed quantification.

Experimental Protocols

Materials and Reagents
  • Pemetrexed analytical standard

  • This compound internal standard

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction cartridges (e.g., Oasis MAX, 30 µm, 60 mg)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Parameters
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Optimized for separation of pemetrexed and this compound from matrix components. A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the analytes, and then returns to initial conditions for re-equilibration.
Injection Volume 5 - 10 µL
Column Temperature 40 °C
Autosampler Temp 4 °C
Mass Spectrometry Parameters

The mass spectrometer should be operated in positive ion electrospray ionization mode with multiple reaction monitoring (MRM).

ParameterPemetrexedThis compound
Precursor Ion (Q1) m/z 428.2m/z 433.2
Product Ion (Q3) m/z 281.2m/z 286.2
Dwell Time 100-200 ms100-200 ms
Collision Energy Optimized for maximum signalOptimized for maximum signal
Cone Voltage Optimized for maximum signalOptimized for maximum signal

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Sample Preparation Protocols

Protocol 1: Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.

  • Add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 500 µL of plasma sample, add 25 µL of this compound internal standard solution.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation

A summary of typical method validation parameters is provided below. These should be established during method development to ensure the reliability of the results.

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99
Calibration Range 1 - 1000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits
Stability Stable under expected storage and processing conditions

Quantitative Data Summary

The following tables summarize representative quantitative data from published LC-MS/MS methods for pemetrexed.

Table 1: Linearity and Sensitivity

Method ReferenceLinearity Range (ng/mL)LLOQ (ng/mL)
Method A5 - 50005> 0.99
Method B0.025 - 25 (µg/L)0.025 (µg/L)Not Reported
Method C0.25 - 500 (mg/L)0.25 (mg/L)Not Reported

Table 2: Accuracy and Precision

Method ReferenceConcentration (ng/mL)Intra-day Precision (% CV)Inter-day Precision (% CV)Accuracy (% Bias)
Method ALow QC< 7.2< 7.2< 2.8
Mid QC< 7.2< 7.2< 2.8
High QC< 7.2< 7.2< 2.8
Method BLow QC< 8.8< 8.896.5
Mid QC< 8.8< 8.896.5
High QC< 8.8< 8.896.5

Table 3: Recovery

Method ReferenceAnalyteExtraction MethodMean Recovery (%)
Method BPemetrexedSPE59 ± 1
[¹³C₅]-PemetrexedSPE55 ± 5

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of pemetrexed in human plasma using this compound as an internal standard. The availability of both protein precipitation and solid-phase extraction protocols offers flexibility for different laboratory needs. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in establishing a validated bioanalytical method for pemetrexed.

Pemetrexed-d5 in Therapeutic Drug Monitoring: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed is a multi-targeted antifolate chemotherapy agent used in the treatment of various cancers, including non-small cell lung cancer and malignant pleural mesothelioma.[1] Therapeutic Drug Monitoring (TDM) of pemetrexed is crucial for optimizing treatment efficacy while minimizing dose-related toxicities. TDM helps in individualizing dosing regimens by maintaining plasma concentrations within the therapeutic window. Pemetrexed-d5, a stable isotope-labeled internal standard, is an essential tool for the accurate and precise quantification of pemetrexed in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the use of this compound in TDM.

Mechanism of Action

Pemetrexed exerts its cytotoxic effects by inhibiting multiple folate-dependent enzymes crucial for the synthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA replication. The primary targets of pemetrexed are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). By inhibiting these enzymes, pemetrexed disrupts the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Pemetrexed_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RFC1 RFC1 Transporter Pemetrexed_in Pemetrexed RFC1->Pemetrexed_in FPGS FPGS Pemetrexed_in->FPGS Polyglutamation Pemetrexed_PG Pemetrexed Polyglutamates TS Thymidylate Synthase (TS) Pemetrexed_PG->TS Inhibition DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_PG->DHFR Inhibition GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed_PG->GARFT Inhibition FPGS->Pemetrexed_PG dTMP dTMP TS->dTMP THF THF DHFR->THF Purine_Synthesis de novo Purine Synthesis GARFT->Purine_Synthesis dUMP dUMP dUMP->TS DNA_RNA_Synthesis DNA & RNA Synthesis dTMP->DNA_RNA_Synthesis DHF DHF DHF->DHFR THF->Purine_Synthesis Purine_Synthesis->DNA_RNA_Synthesis Apoptosis Apoptosis DNA_RNA_Synthesis->Apoptosis Disruption leads to Pemetrexed_out Pemetrexed (extracellular) Pemetrexed_out->RFC1 Uptake

Caption: Pemetrexed mechanism of action signaling pathway.

Quantitative Data Summary

The following tables summarize the key parameters for the quantification of pemetrexed in human plasma using this compound as an internal standard with LC-MS/MS.

Table 1: LC-MS/MS Method Parameters

ParameterValueReference
Liquid Chromatography
ColumnAcquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[2]
Mobile Phase A0.1% Formic Acid in Water[2]
Mobile Phase B0.1% Formic Acid in Acetonitrile[2]
Flow Rate0.3 - 0.4 mL/min[3]
Injection Volume5 - 20 µL[3]
Column Temperature40°C[2]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[2]
Pemetrexed MRM Transitionm/z 428.2 > 281.2[4]
This compound MRM Transition (Proposed)m/z 433.2 > 286.2
Capillary Voltage2.7 kV[2]
Source Temperature150°C[2]
Desolvation Temperature350°C[2]
Desolvation Gas Flow950 L/h[2]

Table 2: Method Validation Summary

ParameterResultReference
Linearity Range0.025 - 25.0 µg/L[2][5]
Lower Limit of Quantification (LLOQ)0.025 µg/L[2][5]
Accuracy96.5%[2][5]
Within-day Precision (%CV)< 8.8%[2][5]
Between-day Precision (%CV)< 8.8%[2][5]
Extraction Recovery (Pemetrexed)59 ± 1%[2][5]
Extraction Recovery (Internal Standard)55 ± 5%[2][5]

Table 3: Pemetrexed Pharmacokinetic Parameters in Adult Cancer Patients

ParameterTypical ValueRangeReference
Clearance (CL)8.29 L/h-[3]
Central Volume of Distribution (V1)18.94 L-[3]
Peripheral Volume of Distribution (V2)5.12 L-[3]
Intercompartmental Clearance (Q)0.10 L/h-[3]
Half-life (t1/2)3.5 h-[6]
Protein Binding~81%-[1]

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

This protocol describes the extraction of pemetrexed from human plasma samples prior to LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • This compound internal standard (IS) working solution

  • Methanol

  • Water (LC-MS grade)

  • 5% Ammonium hydroxide solution

  • Formic acid

  • Oasis MAX SPE cartridges (or equivalent)

  • SPE vacuum manifold

  • Centrifuge

  • Autosampler vials

Procedure:

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: To 500 µL of each plasma sample, add 25 µL of the this compound internal standard working solution. Vortex briefly to mix.

  • SPE Cartridge Conditioning:

    • Place SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water through each cartridge. Do not allow the cartridges to dry out.

  • Sample Loading: Load the spiked plasma samples onto the conditioned SPE cartridges. Apply a gentle vacuum to slowly draw the samples through the cartridges.

  • Washing:

    • Wash the cartridges with 1 mL of 5% ammonium hydroxide solution.

    • Wash the cartridges with 1 mL of methanol.

    • Dry the cartridges under vacuum for 5-10 minutes.

  • Elution: Elute pemetrexed and the internal standard from the cartridges by adding 1 mL of methanol containing 2% formic acid. Collect the eluate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 85% Mobile Phase A and 15% Mobile Phase B). Vortex to ensure complete dissolution.

  • Centrifugation: Centrifuge the reconstituted samples at 10,000 x g for 5 minutes to pellet any particulate matter.

  • Transfer: Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the instrumental analysis of the extracted samples.

Instrumentation:

  • A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

Procedure:

  • Method Setup: Set up the LC-MS/MS instrument with the parameters outlined in Table 1.

  • System Equilibration: Equilibrate the LC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the prepared samples onto the LC-MS/MS system.

  • Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode using the specified transitions for pemetrexed and this compound.

  • Calibration Curve and Quality Controls: Analyze a set of calibration standards and quality control (QC) samples with each batch of patient samples to ensure the accuracy and precision of the measurements.

TDM_Workflow Patient_Sample Patient Plasma Sample Collection IS_Spiking Spike with this compound (Internal Standard) Patient_Sample->IS_Spiking SPE Solid-Phase Extraction (SPE) IS_Spiking->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Report Generate Patient Report with Pemetrexed Concentration Data_Processing->Report

Caption: Experimental workflow for Pemetrexed TDM.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based therapeutic drug monitoring provides a robust and reliable method for the quantification of pemetrexed in patient plasma. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and clinicians to implement and validate a TDM assay for pemetrexed, ultimately contributing to personalized cancer therapy and improved patient outcomes.

References

Application Note: A Validated UPLC-MS/MS Method for the Quantification of Pemetrexed in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pemetrexed is a multi-targeted antifolate cytotoxic agent used in the treatment of non-small-cell lung cancer and mesothelioma.[1][2] It functions by inhibiting several key enzymes involved in the synthesis of nucleotide bases, thereby disrupting DNA and RNA synthesis in rapidly dividing cancer cells.[3][4] Accurate quantification of pemetrexed in biological matrices like human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose individualization to balance efficacy and toxicity.[1][2]

This application note details a highly sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of pemetrexed in human plasma. The method employs a stable isotope-labeled internal standard, [¹³C₅]-Pemetrexed, to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis.[1][5]

Pemetrexed's Mechanism of Action

Pemetrexed is transported into tumor cells by the reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT).[6] Once inside the cell, it is converted by the enzyme folylpolyglutamate synthetase (FPGS) into more active polyglutamated forms.[6][7] These polyglutamated metabolites are potent inhibitors of at least three key enzymes in the folate pathway:

  • Thymidylate Synthase (TS): Blocks the conversion of deoxyuridylate (dUMP) to deoxythymidylate (dTMP), a crucial step in DNA synthesis.[3][6]

  • Dihydrofolate Reductase (DHFR): Prevents the regeneration of tetrahydrofolate, an essential cofactor for nucleotide synthesis.[3][6]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): An enzyme involved in the de novo synthesis of purines.[3][6]

By simultaneously inhibiting these pathways, pemetrexed effectively depletes the pool of available nucleotides, leading to S-phase arrest of the cell cycle and subsequent apoptosis (programmed cell death).[6][8]

G cluster_extracellular Extracellular Space cluster_cell Tumor Cell Cytoplasm cluster_pathways Nucleotide Synthesis Pathways pem_ext Pemetrexed pem_int Pemetrexed (Monoglutamate) pem_ext->pem_int Transport transporter RFC / PCFT Transporters fpgs FPGS pem_int->fpgs Metabolism pem_poly Pemetrexed (Polyglutamated) fpgs->pem_poly ts TS pem_poly->ts Inhibits dhfr DHFR pem_poly->dhfr Inhibits garft GARFT pem_poly->garft Inhibits dUMP dUMP dna_synthesis DNA/RNA Synthesis Disruption ts->dna_synthesis DHF DHF dhfr->dna_synthesis purine De Novo Purine Synthesis garft->dna_synthesis dTMP dTMP dUMP->dTMP THF THF DHF->THF apoptosis Apoptosis dna_synthesis->apoptosis

Caption: Pemetrexed cellular uptake and mechanism of action.

Experimental Protocols

1. Materials and Reagents

  • Pemetrexed Reference Standard: Purity ≥98%

  • [¹³C₅]-Pemetrexed Internal Standard (IS): Purchased from a certified supplier.[5]

  • Solvents: Acetonitrile (UPLC/MS Grade), Methanol (UPLC/MS Grade), Formic Acid (98-100%), n-Hexane.[5]

  • Water: Deionized water, obtained from a water purification system.[5]

  • Plasma: Drug-free human plasma with EDTA as an anticoagulant.[5]

  • Solid-Phase Extraction (SPE) Cartridges: Appropriate reversed-phase SPE cartridges.

2. Preparation of Solutions

  • Pemetrexed Stock Solution (4500 mg/L): Prepared by dissolving the required amount of pemetrexed in deionized water.[9]

  • Internal Standard Stock Solution (1000 mg/L): Prepared by dissolving [¹³C₅]-Pemetrexed in deionized water.[9]

  • Working Solutions: Intermediate stock solutions for calibration standards and quality control (QC) samples are prepared by diluting the main stock solution with water to a concentration of 5.00 mg/L.[9] The IS working solution is prepared at 50 µg/L in water.[9] All solutions should be stored at -40°C.[1][9]

  • Calibration Standards and QC Samples: Prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentration range.

3. Sample Preparation Protocol (Solid-Phase Extraction) The sample preparation workflow involves the isolation of pemetrexed from the plasma matrix.[1][10]

G start Start: 200 µL Plasma Sample add_is Add 50 µL of IS Working Solution (50 µg/L [¹³C₅]-Pemetrexed) start->add_is vortex1 Vortex Mix add_is->vortex1 load_sample Load Sample onto SPE Cartridge vortex1->load_sample condition_spe Condition SPE Cartridge (Methanol followed by Water) condition_spe->load_sample wash1 Wash 1: Water load_sample->wash1 wash2 Wash 2: 5% Methanol in Water wash1->wash2 dry_spe Dry Cartridge wash2->dry_spe elute Elute: Elution Solvent (e.g., Acetonitrile/Water with Formic Acid) dry_spe->elute evaporate Evaporate Eluent to Dryness (Nitrogen Stream, 40°C) elute->evaporate reconstitute Reconstitute in 100 µL of Mobile Phase A/B (85:15) evaporate->reconstitute inject Inject 10 µL into UPLC-MS/MS System reconstitute->inject

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

4. UPLC-MS/MS Method Parameters The analytical process involves chromatographic separation followed by mass spectrometric detection.[1]

G cluster_uplc UPLC System cluster_ms Tandem Mass Spectrometer injection Sample Injection (10 µL) separation Chromatographic Separation (BEH C18 Column) injection->separation ionization Ionization (ESI+) separation->ionization q1 Q1: Precursor Ion Selection ionization->q1 q2 Q2: Collision Cell (Fragmentation with Argon) q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector data Data Acquisition & Quantification detector->data

Caption: UPLC-MS/MS analytical workflow.

Table 1: UPLC Chromatography Conditions

Parameter Setting
UPLC System Waters Acquity UPLC or equivalent
Column BEH C18 (100 x 2.1 mm, 1.7 µm)[1]
Guard Column BEH C18 (5 x 2.1 mm, 1.7 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[1][9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1][9]
Flow Rate 0.3 mL/min[1][9]
Gradient 15% B (0-3.5 min), 65% B (3.6-4.5 min), 15% B (4.6-9.5 min)[1][9]
Column Temp. 40°C[1]
Injection Vol. 10 µL[1]

| Total Run Time | 9.5 min[1][10] |

Table 2: Mass Spectrometer Settings

Parameter Setting
MS System Waters Xevo TQ-S or equivalent
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 2.7 kV[5]
Source Temp. 150°C[5]
Desolvation Temp. 350°C[5]
Desolvation Gas Flow 950 L/h[5]
Collision Gas Argon[5]
Detection Mode Multiple Reaction Monitoring (MRM)

| MRM Transitions | Pemetrexed: m/z 428.2 → 281.2[11] [¹³C₅]-Pemetrexed: m/z 433.2 → 286.2 (Predicted) |

Note: The MRM transition for the internal standard is predicted based on the stable isotope incorporation. The exact transition should be optimized during method development.

Method Validation and Performance

The described method was fully validated according to regulatory guidelines. The key performance characteristics are summarized below.[1][9][10]

Table 3: Summary of Method Validation Parameters

Parameter Result
Linearity Range 0.0250 – 25.0 µg/L[1][10]
Correlation Coefficient (r²) >0.99
Lower Limit of Quantification (LLOQ) 0.0250 µg/L
Accuracy (% Bias) Within ±3.5% (Average accuracy of 96.5%)[1][10]
Precision (% CV) <8.8% for within-day and between-day precision[1][10]
Extraction Recovery Pemetrexed: 59 ± 1%[1][10] Internal Standard: 55 ± 5%[1][10]
Matrix Effect Minimal, compensated by the internal standard

| Stability (Autosampler) | Stable for 2 days at 10°C[1][10] |

Conclusion

This application note presents a validated, sensitive, and specific UPLC-MS/MS method for the quantification of pemetrexed in human plasma. The protocol, utilizing solid-phase extraction for sample cleanup and a stable isotope-labeled internal standard for accuracy, demonstrates excellent performance characteristics. The method is suitable for high-throughput analysis in a clinical or research setting, supporting pharmacokinetic studies and therapeutic drug monitoring to optimize patient treatment with pemetrexed.

References

Application Notes and Protocols for Pemetrexed-d5 in In Vitro Cell-Based Assay Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pemetrexed is a multi-targeted antifolate agent used in the treatment of non-small cell lung cancer (NSCLC) and mesothelioma.[1][2][3] Its mechanism of action involves the inhibition of several key enzymes in the folate metabolic pathway, thereby disrupting the synthesis of nucleotide precursors for DNA and RNA, which is essential for cell replication.[3] Accurate quantification of Pemetrexed in biological matrices is critical for pharmacokinetic studies, dose-response analysis, and understanding its intracellular behavior.

Pemetrexed-d5, a stable isotope-labeled version of Pemetrexed, serves as an ideal internal standard for quantification by mass spectrometry.[4][5] Its chemical and physical properties are nearly identical to Pemetrexed, but its increased mass allows it to be distinguished in a mass spectrometer. This ensures high accuracy and precision in quantifying the unlabeled drug by correcting for variations during sample preparation and analysis.

This document provides detailed protocols for the quantification of Pemetrexed in cell-based assays using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and for conducting related in vitro cell-based assays.

Mechanism of Action and Signaling Pathways

Pemetrexed is transported into cells by the reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT).[1] Inside the cell, it is converted to active polyglutamate forms by the enzyme folylpolyglutamate synthetase.[3] These polyglutamated forms are more potent inhibitors and are retained within the cell for longer periods.[3]

The primary targets of Pemetrexed are:

  • Thymidylate Synthase (TS): Blocks the synthesis of thymidine, a crucial component of DNA.[1][2][6]

  • Dihydrofolate Reductase (DHFR): Inhibits the regeneration of tetrahydrofolate, a vital cofactor for nucleotide synthesis.[1][2][6]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): Disrupts the de novo synthesis of purines.[1][2][6]

  • Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICART): Another enzyme in the purine synthesis pathway whose inhibition can also block the mTOR signaling pathway.[1]

The inhibition of these enzymes leads to S-phase cell cycle arrest and apoptosis, mediated through p53-dependent and p53-independent pathways, including the Akt signaling pathway.[1][7]

Pemetrexed_Pathway cluster_outside Extracellular Space cluster_cell Intracellular Space cluster_targets Enzyme Inhibition cluster_synthesis Nucleotide Synthesis cluster_outcome Cellular Outcomes Pemetrexed_ext Pemetrexed Transport RFC / PCFT Transporters Pemetrexed_ext->Transport Uptake Pemetrexed_int Pemetrexed (Monoglutamate) Transport->Pemetrexed_int FPGS FPGS Pemetrexed_int->FPGS Polyglutamation Pemetrexed_poly Pemetrexed (Polyglutamate) FPGS->Pemetrexed_poly TS TS Pemetrexed_poly->TS DHFR DHFR Pemetrexed_poly->DHFR GARFT GARFT Pemetrexed_poly->GARFT Thymidine Thymidine Synthesis (dTTP) TS->Thymidine Inhibits Purine Purine Synthesis (dATP, dGTP) DHFR->Purine Inhibits DHFR->Thymidine Inhibits GARFT->Purine Inhibits DNA DNA Synthesis & Replication Purine->DNA Thymidine->DNA Arrest S-Phase Arrest DNA->Arrest Disruption Leads To Apoptosis Apoptosis DNA->Apoptosis Disruption Leads To

Caption: Pemetrexed mechanism of action and metabolic targets.

Protocol: Intracellular Quantification by UHPLC-MS/MS

This protocol describes a method for the rapid quantification of Pemetrexed in cancer cells using this compound as an internal standard (IS). The method is adapted from established procedures for biological matrices.[8][9]

Experimental Workflow

LCMS_Workflow start 1. Cell Culture & Treatment harvest 2. Cell Harvesting & Counting start->harvest lysis 3. Cell Lysis & Protein Precipitation (Add this compound IS) harvest->lysis centrifuge 4. Centrifugation lysis->centrifuge extract 5. Supernatant Extraction centrifuge->extract analysis 6. UHPLC-MS/MS Analysis extract->analysis quant 7. Data Processing & Quantification analysis->quant

Caption: Workflow for intracellular Pemetrexed quantification.
Materials and Reagents

  • Pemetrexed standard

  • This compound (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium (Note: Folate levels in media can interfere with Pemetrexed activity; consider using low-folate media or performing media changes before drug addition[10]).

  • Cancer cell line (e.g., A549, MCF-7)

Instrumentation and Conditions

The following table summarizes typical parameters for a UHPLC-MS/MS method.[8][11]

ParameterSpecification
Chromatography System Ultra-High Performance Liquid Chromatography (UHPLC) System
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Column C18 reverse-phase column (e.g., ZORBAX SB-C18, 2.1 × 150 mm, 3.5 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[8]
Gradient Start at 5% B, increase to 95% B over 2 min, hold for 1.5 min[9]
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be optimized for Pemetrexed and this compound on the specific instrument.
Linear Range (Cells) 2.0–200.0 ng/mL[8][9]
Linear Range (Media) 50.0–5000.0 ng/mL[8][9]
Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a desired density and allow them to adhere overnight.

    • Treat cells with various concentrations of Pemetrexed for specified time points (e.g., 0, 1, 2, 3, 6 hours).[8]

  • Sample Harvesting:

    • Remove culture medium and wash cells twice with ice-cold PBS.

    • Trypsinize the cells and collect them in a microcentrifuge tube.

    • Count the cells to normalize the final drug concentration per cell number.

  • Sample Preparation (Protein Precipitation):

    • Centrifuge the cell suspension and discard the supernatant.

    • Resuspend the cell pellet in a known volume of PBS.

    • Add 3 volumes of ice-cold methanol containing the this compound internal standard to the cell suspension.[8] This step lyses the cells and precipitates proteins.

    • Vortex vigorously for 1 minute.

  • Extraction:

    • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for analysis.

  • UHPLC-MS/MS Analysis:

    • Inject the supernatant into the UHPLC-MS/MS system.

    • Acquire data using Multiple Reaction Monitoring (MRM) mode for Pemetrexed and this compound.

  • Quantification:

    • Prepare a calibration curve using known concentrations of Pemetrexed standard spiked with a fixed concentration of this compound IS.

    • Calculate the peak area ratio of Pemetrexed to this compound.

    • Determine the concentration of Pemetrexed in the samples from the calibration curve and normalize to the cell count.

Protocols: In Vitro Cell-Based Assays

Pemetrexed's effect on cell viability, proliferation, and cell cycle can be quantified using various in vitro assays.

General Experimental Workflow

Cell_Assay_Workflow cluster_analysis Downstream Analysis seed 1. Seed Cells in Multi-well Plates treat 2. Treat with Pemetrexed (Dose-Response) seed->treat incubate 3. Incubate (e.g., 24-72 hours) treat->incubate viability A. Viability/Cytotoxicity Assay (e.g., Resazurin, DAPI) incubate->viability cycle B. Cell Cycle Analysis (Flow Cytometry) incubate->cycle apoptosis C. Apoptosis Assay (Annexin V/PI) incubate->apoptosis

Caption: General workflow for in vitro cell-based assays.
Protocol 1: Chemosensitivity and IC50 Determination

This protocol determines the concentration of Pemetrexed that inhibits 50% of cell growth (IC50).

  • Cell Seeding: Seed cells in 96-well or 384-well plates at a predetermined optimal density. Allow cells to attach for 24 hours.[10]

  • Drug Preparation: Prepare a serial dilution of Pemetrexed in the appropriate cell culture medium.

  • Treatment: Remove the old medium and add the Pemetrexed dilutions to the wells. Include untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.[10]

  • Viability Assessment:

    • Quantify cell viability using a suitable assay (e.g., Resazurin, CellTiter-Glo®, or DAPI staining for cell counting[10]).

    • For DAPI staining, fix remaining cells with ethanol, stain with DAPI, and count using an automated microscope system.[10]

  • Data Analysis:

    • Calculate the survival fraction for each concentration relative to the untreated control.[10]

    • Plot the survival fraction against the log of the Pemetrexed concentration and fit a dose-response curve to determine the IC50 value.

Cell LineIC50 Value (nM)
A549629.89 ± 68.77 nM
CAL-27118.77 ± 17.28 nM
Table adapted from in vitro cytotoxicity data.[12]
Protocol 2: Cell Cycle Analysis

This protocol assesses the effect of Pemetrexed on cell cycle distribution.

  • Cell Seeding and Treatment: Seed cells in 6-well plates.[12] After 24 hours, treat with a relevant concentration of Pemetrexed (e.g., near the IC50 value) for 24 hours.[12]

  • Cell Harvesting: Collect both adherent and floating cells. Wash with PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

    • Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Model the cell cycle distribution to determine the percentage of cells in the G0/G1, S, and G2/M phases.[12]

Treatment (A549 Cells)% G0/G1 Phase% S Phase% G2/M Phase
Control49.5 ± 3.1%37.1 ± 1.3%~13.4%
Pemetrexed (24h)23.3 ± 6.1%66.5 ± 6.2%~10.2%
Table shows a significant increase in the S phase population after Pemetrexed treatment, indicative of S-phase arrest. Data adapted from cell cycle analysis.[12]

References

Troubleshooting & Optimization

Troubleshooting matrix effects in pemetrexed analysis with Pemetrexed-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the bioanalysis of pemetrexed, particularly when using its deuterated internal standard, Pemetrexed-d5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in pemetrexed LC-MS/MS analysis?

A: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest (pemetrexed). For biological samples, this includes endogenous components like phospholipids, salts, proteins, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3]

This interference can compromise the accuracy, precision, and sensitivity of the assay.[4] Electrospray ionization (ESI), a common technique used for pemetrexed analysis, is particularly susceptible to these effects.[3]

Q2: I'm using this compound as a stable isotope-labeled internal standard (SIL-IS). Shouldn't that completely correct for matrix effects?

A: Using a SIL-IS like this compound is the gold standard and the most effective way to compensate for matrix effects.[5] The underlying principle is that the SIL-IS is chemically and physically almost identical to the analyte, so it should experience the same matrix effects and extraction inefficiencies. However, perfect compensation is not always guaranteed for a few reasons:

  • Chromatographic Separation: Even minor differences in retention times between pemetrexed and this compound can cause them to be affected differently by narrow regions of ion suppression or enhancement.

  • Differential Ionization: In rare cases, the analyte and SIL-IS may respond differently to certain matrix interferences.

  • High Matrix Load: If the matrix effect is severe, it can suppress the signal of both the analyte and the internal standard to a point where sensitivity and reproducibility are compromised.[3]

Therefore, while a SIL-IS is crucial, it is not a substitute for developing a robust method with effective sample cleanup and optimized chromatography.[5]

Troubleshooting Guides

Problem: High variability in quality control (QC) samples or inconsistent analyte/IS peak area ratios.

This issue often points to inconsistent matrix effects between different samples or lots of biological matrix. The following workflow can help diagnose and resolve the problem.

Diagram 1: Troubleshooting Workflow for Matrix Effects

cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Systematic Investigation cluster_2 Phase 3: Mitigation Strategy start Observe Inconsistent Results (High CV%, Poor Accuracy) quantify Quantify Matrix Effect (Post-Extraction Spike Method) start->quantify evaluate Evaluate IS Performance (IS-Normalized Matrix Factor) quantify->evaluate decision Is Matrix Effect >15% and/or IS-Normalized MF Variable? evaluate->decision optimize_cleanup Optimize Sample Cleanup (SPE, LLE, PPT) decision->optimize_cleanup Yes validate Re-Validate Method decision->validate No optimize_lc Optimize Chromatography (Separate from Interferences) optimize_cleanup->optimize_lc optimize_lc->validate

Caption: A workflow for identifying, investigating, and mitigating matrix effects.

Q3: How do I quantitatively assess the matrix effect in my assay?

A: The most common method is the post-extraction spike experiment .[3] This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat (pure) solvent solution.

Experimental Protocol: Quantitative Assessment of Matrix Effect

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike pemetrexed and this compound into the final mobile phase solvent at a specific concentration (e.g., low and high QC levels).

    • Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final extraction step, spike the extracts with pemetrexed and this compound to the same concentration as Set A.

    • Set C (Spiked Matrix): Spike the blank matrix with pemetrexed and this compound before extraction and process the samples. This set is used to determine recovery.

  • Analyze and Calculate:

    • Analyze all samples by LC-MS/MS.

    • Calculate the Matrix Factor (MF), Recovery (RE), and IS-Normalized Matrix Factor using the formulas in the table below.

Table 1: Formulas for Quantitative Assessment of Matrix Effects and Recovery

Parameter Formula Ideal Value Interpretation
Matrix Factor (MF) (Peak Area in Set B) / (Peak Area in Set A) 1.0 MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement.
Recovery (RE) (Peak Area in Set C) / (Peak Area in Set B) 1.0 (or 100%) Measures the efficiency of the extraction process.

| IS-Normalized MF | (MF of Pemetrexed) / (MF of this compound) | 1.0 | A value close to 1.0 indicates the IS is effectively compensating for the matrix effect. The coefficient of variation (CV) across different matrix lots should be <15%. |

This protocol is adapted from standard bioanalytical method validation guidelines.

Q4: What are the best sample preparation techniques to reduce matrix effects for pemetrexed?

A: The goal of sample preparation is to remove interfering substances, especially phospholipids, from the plasma or serum sample. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[3][6] For pemetrexed, SPE is often the most effective method for achieving the clean extracts required for a sensitive and robust assay.[7][8]

Table 2: Comparison of Common Sample Preparation Techniques

Technique Principle Pros Cons Applicability for Pemetrexed
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.[6] Fast, simple, inexpensive, high recovery. "Dirty" extracts; does not effectively remove phospholipids or salts, often leading to significant matrix effects. Suitable for early-stage discovery but may not be robust enough for validation due to potential for high matrix effects.
Liquid-Liquid Extraction (LLE) Analytes are partitioned between the aqueous sample and an immiscible organic solvent based on their relative solubility.[6] Cleaner extracts than PPT; can remove non-polar interferences. Can be labor-intensive; solvent selection is critical; may have lower recovery for polar compounds like pemetrexed.[3] Moderately effective, but optimizing solvent choice to efficiently extract the polar pemetrexed molecule while leaving interferences behind can be challenging.

| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent, interferences are washed away, and the analyte is then eluted with a different solvent.[7] | Provides the cleanest extracts; highly selective; significantly reduces matrix effects. | More complex method development; higher cost per sample. | Highly Recommended. Methods using reversed-phase or mixed-mode SPE cartridges show excellent results, with high recovery and minimal matrix effects.[8] |

Detailed Experimental Protocol: SPE for Pemetrexed from Human Plasma

This protocol is a representative example based on published methods for the analysis of pemetrexed in human plasma.[7][8][9]

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To a 100 µL aliquot of plasma, add 25 µL of this compound internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample. Vortex for 30 seconds.

    • Centrifuge at 4000 x g for 10 minutes.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant from the pre-treatment step onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences.

    • Elution: Elute the pemetrexed and this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 85% 0.1% formic acid in water / 15% 0.1% formic acid in acetonitrile).[9] Vortex to ensure complete dissolution.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the UPLC-MS/MS system.

Table 3: Example LC-MS/MS Parameters for Pemetrexed Analysis

Parameter Pemetrexed This compound
Parent Ion (m/z) 428.1 433.1
Product Ion (m/z) 281.1 281.1
Collision Energy Optimized for instrument Optimized for instrument
LC Column C18 Reversed-Phase (e.g., Waters Acquity UPLC BEH C18)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min

Parameters are illustrative and should be optimized for the specific instrument and column used.[7][10]

Visualizing Pemetrexed's Mechanism and Matrix Effects

Understanding the context of the analysis can be helpful. Pemetrexed is a multi-targeted antifolate agent used in chemotherapy.

Diagram 2: Pemetrexed's Mechanism of Action

cluster_pathways Folate Metabolism Pathways cluster_synthesis Nucleotide Synthesis Pemetrexed Pemetrexed TS Thymidylate Synthase (TS) Pemetrexed->TS DHFR Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed->GARFT Pyrimidine Pyrimidine Synthesis TS->Pyrimidine Purine Purine Synthesis DHFR->Purine DHFR->Pyrimidine GARFT->Purine DNA DNA Synthesis & Repair Purine->DNA Pyrimidine->DNA

Caption: Pemetrexed inhibits key enzymes in folate metabolism, blocking nucleotide synthesis.[11][12][13]

Diagram 3: Conceptual View of Matrix Effect in the ESI Source

cluster_0 LC Eluent cluster_1 ESI Source Analyte Pemetrexed Droplet Charged Droplet Analyte->Droplet IS This compound IS->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Interference (Competition for charge, changes in surface tension) Ion_Analyte [Pemetrexed+H]+ Droplet->Ion_Analyte Ion Evaporation Ion_IS [this compound+H]+ Droplet->Ion_IS MS Mass Spectrometer Ion_Analyte->MS Ion_IS->MS

Caption: Co-eluting matrix components interfere with the ionization of both analyte and IS.

References

Technical Support Center: Chromatographic Separation of Pemetrexed and Pemetrexed-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the chromatographic separation of pemetrexed and its deuterated internal standard, Pemetrexed-d5.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Peak Shape and Resolution Issues

Q1: Why are my pemetrexed peaks exhibiting significant tailing?

A1: Peak tailing for pemetrexed, a compound with basic amine groups, is a common issue primarily caused by secondary interactions with acidic silanol groups on the surface of silica-based columns.[1][2] This interaction creates multiple retention mechanisms, leading to a distorted peak shape where the latter half of the peak is broader than the front.[1] Other potential causes include column contamination, sample overload, or a mismatch between the sample solvent and the mobile phase.[2][3][4]

  • Troubleshooting Steps:

    • Mobile Phase pH: Adjusting the mobile phase pH can help suppress the ionization of silanol groups. For basic compounds like pemetrexed, a lower pH is often favorable for achieving symmetrical peaks.[3]

    • Buffer Addition: Incorporate a buffer, such as ammonium acetate or sodium phosphate, into both the aqueous and organic mobile phases.[2][5] The positive ions from the buffer will interact with the negatively charged silanols, preventing the analyte from these secondary interactions.[2]

    • Column Choice: If tailing persists, consider switching to a column with a different chemistry, such as one with end-capping to reduce residual silanol activity or a hybrid particle column.[6]

    • Sample Concentration: Dilute your sample to check for column overload, which can cause both tailing and fronting.[1]

Q2: My pemetrexed and this compound peaks are not well-resolved from each other or from matrix components. How can I improve resolution?

A2: Insufficient resolution can compromise accurate quantification.[7] The goal is to achieve baseline separation between your analytes and any interfering peaks.

  • Troubleshooting Steps:

    • Optimize Gradient: Adjust the gradient elution program. A shallower gradient can increase the separation between closely eluting compounds.[3]

    • Change Mobile Phase Composition: Modify the ratio of your organic and aqueous phases. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they offer different selectivities.

    • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, though it will increase the run time.

    • Column Selection: Ensure you are using a high-efficiency column (e.g., UPLC or with smaller particle sizes). A longer column or one with a different stationary phase (e.g., C8 instead of C18) can also alter selectivity and improve resolution.[8]

Retention Time and Sensitivity Issues

Q3: I'm observing a drift in retention times from one injection to the next. What is the cause?

A3: Retention time shifts indicate a lack of system stability. This is often caused by changes in the mobile phase, column temperature, or pump performance.[4]

  • Troubleshooting Steps:

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A common rule is to allow 10-20 column volumes to pass through.

    • Mobile Phase: Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation, which can cause pressure fluctuations and unstable flow rates.[4][9]

    • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can significantly affect retention times.[10]

    • Pump Maintenance: Check for leaks in the pump and ensure check valves are functioning correctly to deliver a consistent, pulse-free flow.[4]

Q4: The sensitivity for pemetrexed is low in my LC-MS/MS analysis. How can I increase the signal?

A4: Low sensitivity can be due to suboptimal chromatographic conditions, inefficient ionization, or matrix effects.

  • Troubleshooting Steps:

    • Mobile Phase pH and Ionization: The pH of the mobile phase significantly impacts the ionization efficiency in the mass spectrometer source. For pemetrexed, a lower pH (e.g., around 3) using an additive like formic acid generally yields a better response in positive ion mode.[6][11]

    • Sample Preparation: Employ a robust sample preparation technique like solid-phase extraction (SPE) to remove interfering matrix components that can suppress the analyte signal.[12][13] Protein precipitation is a simpler alternative but may be less effective at removing interferences.[14]

    • MS Parameter Optimization: Ensure that MS parameters such as capillary voltage, gas flow, and temperature are optimized specifically for pemetrexed and this compound.[11]

    • Column Choice: A BEH C18 column has been shown to provide a sufficient response for pemetrexed.[6]

Experimental Protocols & Data

Example LC-MS/MS Method for Pemetrexed in Human Plasma

This protocol is a representative example based on published methods.[12][13] Researchers should validate the method for their specific instrumentation and application.

1. Sample Preparation (Solid-Phase Extraction)

  • Spike 100 µL of plasma with the this compound internal standard.

  • Condition an SPE cartridge (e.g., Plexa Bond Elut PAX) with methanol and then deionized water.[11]

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge with deionized water, followed by methanol, to remove impurities.

  • Elute the analytes using 5% formic acid in methanol.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. Chromatographic Conditions A summary of typical conditions is provided in the table below.

ParameterTypical ValueReference
Column UPLC BEH C18 (or equivalent C18)[6]
Mobile Phase A 0.1% Formic Acid in Water[13]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[13]
Flow Rate 0.2 - 0.3 mL/min[11][13]
Gradient Start at 15% B, hold for 3.5 min, ramp to 65% B to wash, then re-equilibrate at 15% B.[13]
Injection Volume 5 µL[11]
Column Temp. 25-30 °C[15][16]

3. Mass Spectrometry Conditions A summary of typical MS parameters for a triple quadrupole instrument.

ParameterPemetrexedThis compoundReference
Ionization Mode ESI PositiveESI Positive[11]
Capillary Voltage 3500 V3500 V[11]
MRM Transition 1 User to optimizeUser to optimize
MRM Transition 2 User to optimizeUser to optimize
Collision Energy User to optimizeUser to optimize
Drying Gas Temp. 300 °C300 °C[11]

Visual Guides

Workflow & Decision Diagrams

The following diagrams illustrate a typical analytical workflow and a troubleshooting decision tree for common chromatographic issues.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Receive Plasma Sample B Spike with This compound (IS) A->B C Perform Solid-Phase Extraction (SPE) B->C D Evaporate & Reconstitute C->D E Inject onto UPLC System D->E F Chromatographic Separation E->F G Detect with Mass Spectrometer F->G H Integrate Peaks G->H I Calculate Concentration (Analyte/IS Ratio) H->I J Generate Report I->J

Caption: General experimental workflow for the analysis of pemetrexed.

G start Poor Chromatogram q1 What is the issue? start->q1 p_tail Peak Tailing q1->p_tail Tailing p_res Poor Resolution q1->p_res Resolution p_rt Retention Time Shifts q1->p_rt RT Drift sol_tail1 Adjust Mobile Phase pH or Add Buffer p_tail->sol_tail1 sol_tail2 Check for Column Overload p_tail->sol_tail2 sol_res1 Optimize Gradient (shallower) p_res->sol_res1 sol_res2 Change Mobile Phase Selectivity p_res->sol_res2 sol_rt1 Ensure Column Equilibration p_rt->sol_rt1 sol_rt2 Use Column Oven & Fresh Mobile Phase p_rt->sol_rt2

Caption: Troubleshooting decision tree for common chromatography issues.

References

Stability of Pemetrexed-d5 in biological matrices and stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Pemetrexed-d5 in biological matrices and stock solutions. The information is intended for researchers, scientists, and drug development professionals. Please note that while this compound is widely used as an internal standard, specific stability data for the deuterated form is limited. The following information is largely based on studies of Pemetrexed and Pemetrexed diarginine, as the deuterium labeling is not expected to significantly impact its chemical stability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: Based on the stability of Pemetrexed, stock solutions of this compound prepared in water or 0.9% NaCl are expected to be stable for a significant period. For instance, Pemetrexed reconstituted with 0.9% NaCl to a concentration of 25 mg/mL in polypropylene syringes is stable for up to 2 days at room temperature and for 31 days when refrigerated at 2-8°C[1]. Concentrated Pemetrexed diarginine solutions have also shown stability for up to 14 days under refrigeration[2]. To ensure the highest integrity of your this compound stock, it is recommended to store it at 2-8°C and protect it from light. For long-term storage, freezing at -20°C is an option, although care should be taken with the container type to avoid physical instability[3].

Q2: How stable is this compound in biological matrices like plasma?

A2: Studies on Pemetrexed have demonstrated good stability in plasma under typical laboratory conditions. Processed plasma samples containing Pemetrexed were found to be stable for at least 2 days in a cooled autosampler at 10°C[4]. Furthermore, the stability of Pemetrexed and its metabolites has been demonstrated through freeze-thaw cycles and benchtop stability assays in plasma[5]. It is reasonable to expect this compound to exhibit similar stability in plasma.

Q3: What are the main factors that can affect the stability of this compound?

A3: The primary factors that can influence the stability of Pemetrexed solutions include storage temperature, the type of container used, and exposure to light. For diluted solutions, prolonged storage, especially at refrigerated temperatures in PVC bags, can lead to the formation of microparticulates, which is a form of physical instability[3][6]. While chemically stable, the formation of these particles can affect the accuracy of quantification. Some studies have also noted a color change (browning) in Pemetrexed diarginine solutions at room temperature over several days[2].

Q4: Are there any known issues with freeze-thaw cycles for this compound in plasma?

A4: While specific data for this compound is not available, studies on Pemetrexed have shown that it is stable through multiple freeze-thaw cycles in plasma[5]. It is standard practice to validate the freeze-thaw stability of an analyte in the specific biological matrix being used. A typical freeze-thaw stability assessment involves subjecting the samples to a minimum of three freeze-thaw cycles before analysis[7][8].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Unexpectedly low this compound concentration in stock solution. - Degradation due to improper storage (e.g., prolonged exposure to room temperature or light).- Adsorption to the container surface.- Prepare fresh stock solutions and store them at 2-8°C, protected from light.- Use polypropylene or polyolefin containers instead of PVC for storage[9].
High variability in this compound signal between replicate injections from the autosampler. - Instability in the autosampler. Processed plasma samples of Pemetrexed have been shown to be stable for 2 days in a cooled autosampler[4].- Ensure the autosampler is properly cooled (e.g., to 10°C).- Minimize the time samples spend in the autosampler before injection.
Observation of particulate matter in diluted this compound solutions. - Physical instability, particularly when stored in PVC bags at refrigerated temperatures for extended periods[3][6].- Use polyolefin bags or polypropylene containers for storing diluted solutions[9].- If PVC bags must be used, limit refrigerated storage to 24 hours[6].- Consider the use of an in-line filter during administration or transfer, as this has been shown not to adsorb the drug[9].
Inconsistent results after freezing and thawing plasma samples. - Incomplete thawing or mixing of the sample.- Degradation due to multiple freeze-thaw cycles.- Ensure samples are completely thawed and thoroughly vortexed before processing.- Limit the number of freeze-thaw cycles. It is best practice to aliquot samples into smaller volumes for single use.

Stability Data Summary

The following tables summarize the stability of Pemetrexed under various conditions. This data can be used as a reference for handling this compound.

Table 1: Stability of Pemetrexed Solutions

ConcentrationSolvent/ContainerStorage ConditionDurationStabilityReference
2, 10, 20 mg/mLDextrose 5% or 0.9% NaCl in PVC bags23°C (Room Temperature)2 daysChemically stable[6]
2, 10, 20 mg/mLDextrose 5% or 0.9% NaCl in PVC bags4°C (Refrigerated)31 daysChemically stable, but physical instability (microparticulates) observed after 24 hours[6]
2, 10, 20 mg/mLDextrose 5% or 0.9% NaCl in PVC bags-20°C (Frozen)90 daysChemically stable, but significant microparticulate formation[3]
25 mg/mL0.9% NaCl in polypropylene syringes23°C (Room Temperature)2 daysPhysically and chemically stable[1]
25 mg/mL0.9% NaCl in polypropylene syringes4°C (Refrigerated)31 daysPhysically and chemically stable[1]
5 mg/mL0.9% NaCl or Dextrose 5% in polyolefin bags2-8°C (Refrigerated)28 daysChemically stable with no decrease in concentration after filtration[9]

Table 2: Stability of Pemetrexed Diarginine Solutions

ConcentrationSolvent/ContainerStorage ConditionDurationStabilityReference
ConcentrateOriginal glass vials22-25°C (Room Temperature)1 dayPhysicochemically stable; browning appeared on day 2[2][10]
ConcentrateOriginal glass vials2-8°C (Refrigerated)4 daysPhysicochemically stable[2][10]
DilutedDextrose 5% or 0.9% NaCl in polyolefin bags22-25°C (Room Temperature)1 dayPhysicochemically stable; browning appeared on day 2[2]
DilutedDextrose 5% or 0.9% NaCl in polyolefin bags2-8°C (Refrigerated)4 daysPhysicochemically stable; browning appeared on day 5[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol is based on methods used for Pemetrexed[11].

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound standard.

    • Transfer it to a volumetric flask.

    • Dissolve and dilute to the mark with HPLC-grade water or a suitable buffer to obtain a stock solution (e.g., 1000 µg/mL).

    • Store the stock solution at 2-8°C, protected from light.

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution with the appropriate solvent (e.g., mobile phase or a mixture of water and organic solvent) to prepare working solutions at the desired concentrations for calibration curves and quality controls.

Protocol 2: Freeze-Thaw Stability Assessment in Plasma

This is a general protocol for assessing freeze-thaw stability[7][8].

  • Sample Preparation:

    • Spike blank plasma with this compound at low and high concentrations.

    • Aliquot the spiked plasma into multiple polypropylene tubes.

  • Freeze-Thaw Cycles:

    • Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a minimum of three cycles.

  • Analysis:

    • After the final thaw, process the samples using the validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS analysis).

    • Analyze the samples and compare the concentrations to those of freshly prepared and analyzed control samples. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Sample Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working spike_matrix Spike Biological Matrix (e.g., Plasma) prep_working->spike_matrix ft_stability Freeze-Thaw Stability (3 cycles, -20°C to RT) spike_matrix->ft_stability lt_stability Long-Term Stability (e.g., -20°C for 30 days) spike_matrix->lt_stability st_stability Short-Term (Bench-Top) Stability (RT for 4 hours) spike_matrix->st_stability sample_extraction Sample Extraction (e.g., Protein Precipitation) ft_stability->sample_extraction lt_stability->sample_extraction st_stability->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis data_quant Data Quantification lcms_analysis->data_quant

Caption: Workflow for assessing this compound stability in biological matrices.

Troubleshooting_Tree Troubleshooting Inconsistent this compound Results start Inconsistent Results issue_type What is the nature of the inconsistency? start->issue_type low_signal Low Signal/ Recovery issue_type->low_signal Low Signal high_variability High Variability (Poor Precision) issue_type->high_variability High Variability cause_low Potential Causes: - Degradation of stock/sample - Adsorption to container - Inefficient extraction low_signal->cause_low cause_high Potential Causes: - Autosampler instability - Incomplete thawing/mixing - Inconsistent sample prep high_variability->cause_high solution_low Solutions: - Check storage conditions - Use appropriate containers - Optimize extraction cause_low->solution_low solution_high Solutions: - Cool autosampler - Ensure proper thawing - Standardize prep workflow cause_high->solution_high

References

Improving peak shape and sensitivity for Pemetrexed-d5 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Pemetrexed-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for improved peak shape and sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing or fronting) for this compound in reversed-phase HPLC?

Poor peak shape for this compound is often attributed to several factors:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to peak tailing.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. Pemetrexed is an acidic compound, and operating near its pKa can result in inconsistent peak shapes.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.[1][2]

  • Sub-optimal Mobile Phase Composition: An incorrect ratio of aqueous buffer to organic modifier can lead to poor peak focusing.

  • Column Degradation: Voids in the column packing or a contaminated inlet frit can distort peak shape.[1][3]

Q2: How can I improve the sensitivity of my this compound analysis, especially when using LC-MS/MS?

To enhance sensitivity, consider the following:

  • Optimize Mobile Phase Additives: The use of formic acid (typically 0.1%) in the mobile phase can improve ionization efficiency in mass spectrometry, leading to better sensitivity.[4][5]

  • Sample Preparation: A robust sample preparation method, such as solid-phase extraction (SPE), can effectively remove matrix components that may cause ion suppression.[4][6]

  • UPLC/UHPLC Systems: Ultra-high performance liquid chromatography (UPLC/UHPLC) systems with smaller particle size columns (e.g., 1.7 µm) can provide sharper and more intense peaks, leading to improved sensitivity.[4][7]

  • Mass Spectrometer Parameters: Fine-tuning of mass spectrometer parameters, such as capillary voltage and drying gas temperature, is crucial for maximizing the signal of this compound.[8]

Q3: What is the recommended starting mobile phase pH for this compound analysis?

A common starting point for the mobile phase pH is in the acidic range, typically between 3.0 and 5.0.[9][10] Adjusting the pH within this range can help to minimize silanol interactions and achieve a symmetric peak shape. It is advisable to operate at least one pH unit away from the analyte's pKa.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is a common issue that can affect resolution and integration accuracy.

dot

Caption: Troubleshooting workflow for peak tailing.

Corrective Actions:

  • Optimize Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to be within the 3.0-5.0 range using an appropriate acid like formic acid or phosphoric acid.[9][10]

  • Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column to minimize secondary interactions with residual silanols.[1]

  • Increase Buffer Strength: A higher buffer concentration can help to mask residual silanol interactions.[1]

  • Reduce Sample Load: Dilute your sample or decrease the injection volume to avoid column overload.[1][11]

  • Column Maintenance: If the problem persists, consider back-flushing the column or replacing the inlet frit, as it may be partially blocked.[3]

Issue 2: Poor Sensitivity

Low sensitivity can hinder the accurate quantification of this compound, especially at low concentrations.

dot

Caption: Workflow for improving analytical sensitivity.

Corrective Actions:

  • Mobile Phase Modification for MS: For LC-MS applications, ensure the mobile phase contains a volatile additive that promotes ionization. 0.1% formic acid is a common choice.[4][5]

  • Enhance Sample Clean-up: To mitigate matrix effects and ion suppression, employ a more rigorous sample preparation technique like solid-phase extraction (SPE).[4][6]

  • Transition to UPLC/UHPLC: The use of columns with smaller particle sizes (< 2 µm) can lead to narrower peaks and thus greater peak height and sensitivity.[7]

  • Optimize MS Detector Settings: Systematically optimize the mass spectrometer's source and analyzer parameters, including capillary voltage, drying gas flow rate, and temperature, to maximize the signal for the specific m/z transitions of this compound.[8]

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Further optimization may be required based on your specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Sodium Dihydrogen Orthophosphate, pH adjusted to 4.0
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 70% A : 30% B (v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 254 nm
Diluent Mobile Phase

This method is adapted from a published method for Pemetrexed.[12]

Protocol 2: High-Sensitivity UPLC-MS/MS Method for this compound

This protocol is designed for trace-level quantification of this compound in complex matrices like plasma.

ParameterRecommended Condition
Column BEH C18, 100 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 85% A for 3.5 min, then wash with 65% B for 1 min, and re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection Tandem Mass Spectrometry (MS/MS)
Ionization Mode Positive Electrospray Ionization (ESI+)
Sample Preparation Solid-Phase Extraction (SPE)

This method is adapted from a published high-sensitivity method for Pemetrexed.[4]

Data Presentation

Table 1: Comparison of HPLC Method Parameters for Pemetrexed Analysis
ParameterMethod 1[13]Method 2[14]Method 3[10]
Column Kromasil C18 (250 x 4.6 mm, 5 µm)Zorbax SB C8 (150 x 4.6 mm, 3.5 µm)X-bridge C18 (150 x 4.6 mm, 5 µm)
Mobile Phase 20 mM Na2HPO4 (pH 6.5) : Acetonitrile (88:12)0.17% Glacial Acetic Acid (pH 5.3) : Acetonitrile (89:11)Buffer (pH 5.0) : Acetonitrile (85:15)
Flow Rate Not specified2.0 mL/min1.0 mL/min
Detection UV at 254 nmUV/PDAUV at 230 nm

This table summarizes different reversed-phase HPLC methods that have been successfully used for the analysis of Pemetrexed and can be adapted for this compound. The choice of column, mobile phase pH, and organic modifier ratio can significantly impact peak shape and retention time.

References

Impact of different extraction methods on Pemetrexed-d5 stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pemetrexed-d5. The following information is curated to address potential challenges during the bioanalytical extraction and analysis of this compound.

Disclaimer

Frequently Asked Questions (FAQs)

Q1: What are the known stability characteristics of Pemetrexed that could potentially impact this compound?

A1: Pemetrexed is known to be susceptible to degradation through oxidation and hydrolysis.[1][2] Its stability is influenced by factors such as pH, temperature, and exposure to light.[1] Forced degradation studies have shown that oxidation is a primary degradation pathway in aqueous solutions.[2] It is crucial to control these factors during sample handling, extraction, and storage to ensure the stability of both the analyte and the deuterated internal standard.

Q2: Are there general stability concerns with deuterated internal standards that I should be aware of?

A2: While stable isotopically labeled molecules are generally considered ideal internal standards, there are potential issues to consider.[3] One concern is the potential for back-exchange of deuterium atoms with protons from the surrounding solvent, particularly under acidic or basic conditions. The stability of the deuterium label depends on its position in the molecule. It's also important to ensure the isotopic purity of the deuterated standard and to assess for any potential isotopic effects that might influence its extraction recovery or chromatographic behavior relative to the analyte.

Q3: What are the main degradation pathways for Pemetrexed?

A3: The primary degradation pathways for Pemetrexed are oxidation and hydrolysis.[1] Stress testing has identified several degradation products, with the majority resulting from oxidation.[1]

Troubleshooting Guides by Extraction Method

Protein Precipitation (PPT)

Issue: Poor recovery or variability in this compound signal.

Potential Cause Troubleshooting Step
Incomplete Precipitation Optimize the ratio of organic solvent to plasma. Acetonitrile is commonly used, but other solvents like methanol or acetone, or mixtures thereof, may provide better precipitation.
Co-precipitation of this compound Evaluate different precipitation solvents and temperatures. A lower temperature during precipitation may reduce the extent of co-precipitation.
Degradation during precipitation Ensure the pH of the precipitation solvent is within a stable range for Pemetrexed (around neutral pH).[4] Avoid strongly acidic or basic conditions.
Analyte Adsorption Use low-binding microcentrifuge tubes and pipette tips to minimize non-specific binding of this compound.
Liquid-Liquid Extraction (LLE)

Issue: Inconsistent this compound to Pemetrexed ratio across samples.

Potential Cause Troubleshooting Step
pH-dependent extraction efficiency Pemetrexed has multiple pKa values. The pH of the aqueous phase must be carefully controlled to ensure consistent partitioning of both Pemetrexed and this compound into the organic phase. Perform pH optimization studies.
Back-exchange of deuterium If the deuterium labels are on exchangeable positions (e.g., -OH, -NH), extreme pH conditions during extraction can lead to their exchange with protons from the aqueous phase. If suspected, this would necessitate a different deuterated standard or extraction at a more neutral pH.
Emulsion formation Optimize the extraction solvent and mixing procedure (e.g., gentle vortexing vs. vigorous shaking). Centrifugation at higher speeds or for longer durations can help break emulsions. The addition of a small amount of salt may also be beneficial.
Solvent volatility Ensure consistent evaporation of the organic solvent to avoid preferential loss of either the analyte or the internal standard. Use a consistent temperature and nitrogen stream for evaporation.
Solid-Phase Extraction (SPE)

Issue: Low or erratic recovery of this compound.

Potential Cause Troubleshooting Step
Inappropriate sorbent selection Based on the physicochemical properties of Pemetrexed (a polar, multi-charged molecule), a mixed-mode or polymer-based sorbent may be more suitable than a simple reversed-phase sorbent.
Breakthrough during loading The sample loading speed and volume should be optimized. If the sample is loaded too quickly, the analyte and internal standard may not have sufficient time to interact with the sorbent.[5]
Incomplete elution The elution solvent may not be strong enough to desorb this compound from the sorbent. Optimize the elution solvent composition and pH. A small percentage of a basic or acidic modifier might be necessary.
Sorbent drying issues Inconsistent drying of the SPE cartridge after the wash step can lead to variability in elution efficiency.[5] Ensure a consistent and adequate drying time.

Data Presentation: Pemetrexed Stability

The following table summarizes the known stability of Pemetrexed under various conditions. This data can be used as a reference for designing experiments and handling samples containing this compound.

Condition Concentration Matrix Duration Temperature Stability Results Reference
Storage in Viaflo infusion bags2.0 mg/mL & 13.5 mg/mL0.9% w/v Sodium Chloride21 days2-8°C (protected from light)Assay concentrations remained >97.0% of initial concentration.[6][7]
Room Temperature Storage2, 10, and 20 mg/mLDextrose 5% and NaCl 0.9% in PVC bags2 days23°CChemically stable with little to no loss.[8]
Refrigerated Storage2, 10, and 20 mg/mLDextrose 5% and NaCl 0.9% in PVC bags31 days4°CChemically stable, but microparticulate formation was observed after 24 hours.[8]
Frozen Storage2, 10, and 20 mg/mLDextrose 5% and NaCl 0.9% in PVC bags90 days-20°CChemically stable, but significant microparticulate formation was observed.[9]
Diluted in Infusion SolutionsNot specifiedDextrose 5% and 0.9% Sodium Chloride4 days2-8°CPhysicochemically stable.[10]

Experimental Protocols

Generic Protein Precipitation Protocol
  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Generic Solid-Phase Extraction Protocol
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 5.0).

  • Loading: To 100 µL of plasma, add 10 µL of this compound internal standard and 200 µL of 25 mM ammonium acetate buffer (pH 5.0). Load the diluted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 5.0), followed by 1 mL of methanol.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Caption: A generalized workflow for the bioanalytical extraction and analysis of this compound from plasma samples.

Pemetrexed_MoA cluster_pathway Folate Metabolism Inhibition cluster_outcome Cellular Outcome Pemetrexed Pemetrexed TS Thymidylate Synthase (TS) Pemetrexed->TS inhibits DHFR Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR inhibits GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed->GARFT inhibits DNA_Synthesis Inhibition of DNA Synthesis TS->DNA_Synthesis DHFR->DNA_Synthesis RNA_Synthesis Inhibition of RNA Synthesis GARFT->RNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis RNA_Synthesis->Apoptosis

Caption: Simplified signaling pathway illustrating the mechanism of action of Pemetrexed through the inhibition of key enzymes in folate metabolism.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Pemetrexed Using Pemetrexed-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common bioanalytical method validation approaches for the quantification of pemetrexed in human plasma, utilizing pemetrexed-d5 as an internal standard. The methodologies discussed are Solid Phase Extraction (SPE) and Protein Precipitation, both coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended to assist researchers in selecting the most appropriate method for their specific analytical needs by presenting objective performance data and detailed experimental protocols.

Comparative Analysis of Method Performance

The selection of a sample preparation method is critical for the development of a robust and reliable bioanalytical assay. Below is a summary of the performance characteristics of SPE and Protein Precipitation methods for pemetrexed analysis.

ParameterSolid Phase Extraction (SPE) MethodProtein Precipitation Method
Linearity Range 0.0250 - 25.0 µg/L[1]5 - 5000 ng/mL[2]
Accuracy Average accuracy of 96.5%[1]Inaccuracy did not exceed 2.8%[2]
Precision (CV%) Within-day and between-day precision <8.8%[1]Within-day and between-day precision <7.2%[2]
Recovery Pemetrexed: 59 ± 1%; Internal Standard: 55 ± 5%[1]Not explicitly reported, but generally lower and more variable than SPE.
Lower Limit of Quantification (LLOQ) 0.0250 µg/L[1]5 ng/mL[2]

Experimental Protocols

Detailed methodologies for both the Solid Phase Extraction and Protein Precipitation techniques are outlined below.

Method 1: Solid Phase Extraction (SPE) Coupled with UPLC-MS/MS

This method is particularly suited for applications requiring high sensitivity, such as microdosing studies.[1]

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of internal standard working solution (this compound).

  • Vortex mix the samples.

  • Load the entire sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with an appropriate washing solution to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions:

  • Chromatographic Column: A reversed-phase UPLC column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Optimized for the UPLC column.

  • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both pemetrexed and this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is Add this compound (IS) plasma->is vortex1 Vortex is->vortex1 spe Solid Phase Extraction vortex1->spe wash Wash Cartridge spe->wash elute Elute Analyte & IS wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute evap->recon uplc UPLC Separation recon->uplc msms MS/MS Detection uplc->msms data Data Acquisition msms->data

Caption: Workflow for Pemetrexed analysis using SPE.

Method 2: Protein Precipitation Coupled with LC-MS

This method offers a simpler and faster sample preparation protocol, suitable for routine analysis where very high sensitivity is not the primary requirement.[2]

1. Sample Preparation:

  • To a small volume of plasma (e.g., 100 µL), add a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard (this compound). A typical ratio is 1:3 (plasma:precipitating agent).

  • Vortex the mixture vigorously for a few minutes to ensure complete protein precipitation.

  • Centrifuge the mixture at high speed (e.g., 10,000 rpm) for about 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant directly into the LC-MS system.

2. LC-MS Conditions:

  • Chromatographic Column: A C18 analytical column.[2]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile).[2]

  • Flow Rate: A typical flow rate for a standard HPLC system.

  • Injection Volume: Typically 10-20 µL.

  • Mass Spectrometry: A quadrupole mass spectrometer with an ESI source operating in positive ion mode.[2]

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for pemetrexed and this compound.

PP_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample precip Add Precipitant & IS plasma->precip vortex1 Vortex precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS Detection lc->ms data Data Acquisition ms->data

Caption: Workflow for Pemetrexed analysis using Protein Precipitation.

Concluding Remarks

Both Solid Phase Extraction and Protein Precipitation are viable methods for the bioanalysis of pemetrexed in plasma. The choice between the two will depend on the specific requirements of the study.

  • SPE is the preferred method when high sensitivity and cleaner extracts are necessary, leading to lower matrix effects and improved assay performance. It is particularly advantageous for clinical trials involving low doses of the drug.

  • Protein Precipitation offers a high-throughput and cost-effective solution for routine therapeutic drug monitoring or pharmacokinetic studies where the expected concentrations of pemetrexed are well above the lower limit of quantification.

It is imperative that a thorough method validation is conducted according to the relevant regulatory guidelines to ensure the reliability and accuracy of the data generated, regardless of the chosen sample preparation technique.

References

A Head-to-Head Comparison: Pemetrexed-d5 Versus ¹³C-Pemetrexed as Internal Standards in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antifolate drug pemetrexed, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards, Pemetrexed-d5 and ¹³C-pemetrexed, supported by experimental data from published analytical methods.

The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not interfere with the analyte's signal, thereby compensating for variability during sample preparation and analysis. Both deuterated (this compound) and ¹³C-labeled (¹³C-pemetrexed) analogs of pemetrexed are utilized to this end. This guide will delve into the experimental protocols and performance data associated with each, offering a clear comparison to inform your selection process.

Theoretical Considerations: Deuterated vs. ¹³C-Labeled Standards

From a theoretical standpoint, ¹³C-labeled internal standards are often considered the "gold standard" in LC-MS/MS-based bioanalysis. This is primarily because the mass difference between ¹²C and ¹³C is minimal, resulting in nearly identical physicochemical properties to the unlabeled analyte. Consequently, ¹³C-labeled standards typically exhibit chromatographic retention times that are virtually indistinguishable from the analyte, ensuring they experience the same degree of matrix effects and ionization suppression or enhancement.

Deuterated standards, while widely used and often more readily available, can sometimes present a "chromatographic isotope effect." The slight increase in mass due to deuterium labeling can lead to a minor shift in retention time, causing the deuterated internal standard to elute slightly earlier than the analyte. This separation, although often minimal, can potentially expose the analyte and the internal standard to different matrix environments as they elute from the analytical column, which may impact the accuracy of quantification.

Experimental Data Summary

The following tables summarize the quantitative performance data from two distinct validated bioanalytical methods: one employing this compound and the other ¹³C-pemetrexed as internal standards for the quantification of pemetrexed in human plasma.

Table 1: Method Performance with this compound Internal Standard
ParameterResult
Analytical MethodLC-MS/MS
MatrixHuman Plasma
Linearity Range2.5–600 ng/mL and 0.6–120 µg/mL
AccuracyWithin acceptable limits as per FDA guidance
PrecisionWithin acceptable limits as per FDA guidance
SpecificityMethod demonstrated to be specific
StabilityStable under tested conditions

Data derived from a population pharmacokinetic study of pemetrexed in Chinese primary advanced non-small cell lung carcinoma patients.

Table 2: Method Performance with ¹³C-Pemetrexed Internal Standard
ParameterResult
Analytical MethodUPLC-MS/MS
MatrixHuman EDTA-Plasma
Linearity Range0.0250–25.0 µg/L
Average Accuracy96.5%[1]
Within-day Precision (CV)<8.8%[1]
Between-day Precision (CV)<8.8%[1]
Extraction Recovery (Pemetrexed)59 ± 1%[1]
Extraction Recovery (¹³C₅-Pemetrexed)55 ± 5%[1]

Data from a study on the highly sensitive quantification of pemetrexed in human plasma to support microdosing studies.[1]

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the data summary tables.

Protocol 1: LC-MS/MS Method Using this compound

Sample Preparation: Details on the specific sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) were not available in the provided information. However, the method was validated according to FDA guidance, which would include a well-defined and reproducible extraction procedure.

Chromatographic Conditions:

  • LC System: Not specified

  • Column: Not specified

  • Mobile Phase: Not specified

  • Flow Rate: Not specified

  • Injection Volume: 5 µL for the low concentration range and 20 µL for the high concentration range.

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

Mass Spectrometric Conditions:

  • Mass Spectrometer: Not specified

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition (Pemetrexed): m/z 428.2 → 163.1

  • MRM Transition (this compound): m/z 433.2 → 163.1

Protocol 2: UPLC-MS/MS Method Using ¹³C-Pemetrexed

Sample Preparation (Solid-Phase Extraction):

  • Specific details of the solid-phase extraction (SPE) protocol were not provided in the search results. However, the recovery data suggests a consistent and effective extraction process.

Chromatographic Conditions:

  • UPLC System: Not specified

  • Column: Not specified

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min

  • Total Run Time: 9.5 min[1]

Mass Spectrometric Conditions:

  • Mass Spectrometer: Not specified

  • Ionization Mode: Not specified, but typically ESI+ for this class of compounds.

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition (Pemetrexed): m/z 428.08 → 281.06 (for quantification) and 428.08 → 163.00 (for qualification)

  • MRM Transition ([¹³C₅]-Pemetrexed): m/z 433.10 → 281.01

Visualizing the Workflow

The following diagrams illustrate the typical analytical workflows for quantifying pemetrexed using either this compound or ¹³C-pemetrexed as an internal standard.

Pemetrexed_d5_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Extract Extraction Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant

Caption: Workflow for Pemetrexed Quantification using this compound.

Pemetrexed_13C_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with ¹³C-Pemetrexed Plasma->Spike SPE Solid-Phase Extraction Spike->SPE UPLC UPLC Separation SPE->UPLC MS MS/MS Detection (MRM) UPLC->MS Quant Quantification (Peak Area Ratio) MS->Quant

Caption: Workflow for Pemetrexed Quantification using ¹³C-Pemetrexed.

Conclusion and Recommendation

Both this compound and ¹³C-pemetrexed have been successfully used as internal standards in validated bioanalytical methods for the quantification of pemetrexed. The method utilizing ¹³C-pemetrexed provides detailed public data demonstrating high accuracy and precision. While specific validation data for the this compound method was not as extensively detailed in the available literature, its use in a clinical pharmacokinetic study implies it met the rigorous standards of regulatory bodies.

For new method development, ¹³C-pemetrexed is theoretically the superior choice due to the lower likelihood of chromatographic shifts and, therefore, a more reliable correction for matrix effects. The near-perfect co-elution with the native analyte makes it an ideal internal standard. However, the choice of internal standard can also be influenced by practical considerations such as commercial availability and cost. If this compound is more accessible, it can still be a viable option, provided that the analytical method is carefully validated to ensure that any potential chromatographic shift does not adversely impact the accuracy and precision of the assay. Ultimately, the decision rests on a balance of theoretical advantages, practical considerations, and rigorous method validation.

References

A Guide to the Cross-Validation of Pemetrexed Assays Utilizing Pemetrexed-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical considerations and experimental data for the cross-validation of bioanalytical assays for the quantification of pemetrexed in biological matrices, specifically utilizing the stable isotope-labeled internal standard, Pemetrexed-d5. The use of a stable isotope-labeled internal standard like this compound is a widely accepted practice in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure high accuracy and precision by correcting for variability in sample preparation and instrument response.

Comparative Performance of Pemetrexed Bioanalytical Methods

The following table summarizes the performance characteristics of various validated LC-MS/MS methods for the quantification of pemetrexed in human plasma. These examples, while not direct cross-validations against a this compound assay, provide a benchmark for expected performance. The use of a stable isotope-labeled internal standard, such as [¹³C₅]-Pemetrexed, is analogous to this compound and is noted where applicable.

ParameterMethod 1Method 2Method 3
Internal Standard [¹³C₅]-Pemetrexed[1][2]Not SpecifiedMethotrexate
Linearity Range 0.0250–25.0 µg/L[1][2]5–5000 ng/mL[3]Not Specified
Correlation Coefficient (r²) 0.9978 ± 0.0004[1]>0.99[3]Not Specified
Lower Limit of Quantification (LLOQ) 0.0250 µg/L[1]5 ng/mL[3]Not Specified
Within-Day Precision (%CV) <8.8%[1][2]<7.2%[3]<15%
Between-Day Precision (%CV) <8.8%[1][2]<7.2%[3]8.5% - 14.5%[4]
Accuracy 96.5%[1][2]Inaccuracy did not exceed 2.8%[3]1.7% - 6.0% (as %RSD)[4]
Recovery Pemetrexed: 59 ± 1% IS: 55 ± 5%[1][2]Pemetrexed: 91% Methotrexate: 80%[4]Not Specified

Experimental Protocols for Pemetrexed Assay Validation

A robust and reliable bioanalytical method is essential for pharmacokinetic and toxicokinetic studies. The following sections detail a typical experimental protocol for the quantification of pemetrexed in human plasma using LC-MS/MS with this compound as an internal standard, based on established methodologies.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex biological matrices.

  • Sample Pre-treatment: Thaw plasma samples at room temperature. To a 100 µL aliquot of plasma, add the this compound internal standard working solution.

  • Conditioning: Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.

  • Elution: Elute the pemetrexed and this compound from the cartridge using an appropriate elution solvent (e.g., acetonitrile/water mixture).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Column: A C18 analytical column is commonly used for the separation of pemetrexed.[3]

    • Mobile Phase: A typical mobile phase consists of a mixture of an acidic aqueous solution (e.g., formic acid in water) and an organic solvent like acetonitrile.[3]

    • Flow Rate: A constant flow rate is maintained throughout the analysis.

    • Injection Volume: A small volume of the reconstituted sample is injected into the LC system.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode is typically used.

    • Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both pemetrexed and this compound to ensure selectivity and accurate quantification.

Workflow for Pemetrexed Assay Cross-Validation

The following diagram illustrates a typical workflow for the development and cross-validation of a pemetrexed bioanalytical assay.

Pemetrexed Assay Cross-Validation Workflow cluster_method_dev Method Development & Validation cluster_cross_val Cross-Validation cluster_acceptance Acceptance Criteria MD_Start Start: Define Assay Requirements MD_SPE Develop Sample Preparation (SPE) MD_Start->MD_SPE MD_LCMS Develop LC-MS/MS Method MD_SPE->MD_LCMS MD_Val Full Method Validation (Accuracy, Precision, Linearity, etc.) MD_LCMS->MD_Val CV_Start Prepare QC Samples MD_Val->CV_Start Validated Method Available CV_Analyze_A Analyze QCs with Validated Assay (Method A) CV_Start->CV_Analyze_A CV_Analyze_B Analyze QCs with New/Modified Assay (Method B with this compound) CV_Start->CV_Analyze_B CV_Compare Compare Results & Assess Bias CV_Analyze_A->CV_Compare CV_Analyze_B->CV_Compare CV_Report Generate Cross-Validation Report CV_Compare->CV_Report AC1 Mean accuracy within ±15% CV_Report->AC1 AC2 Precision ≤15% CV CV_Report->AC2

Caption: Workflow for the development and cross-validation of a pemetrexed bioanalytical assay.

Signaling Pathway (Illustrative)

While not directly related to the cross-validation process, understanding the mechanism of action of pemetrexed can be relevant for researchers. Pemetrexed is an antifolate drug that inhibits multiple enzymes involved in purine and pyrimidine synthesis.

Pemetrexed Signaling Pathway cluster_enzymes Target Enzymes cluster_pathways Metabolic Pathways cluster_outcome Cellular Outcome Pemetrexed Pemetrexed TS Thymidylate Synthase (TS) Pemetrexed->TS DHFR Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed->GARFT Pyrimidine Pyrimidine Synthesis TS->Pyrimidine Purine Purine Synthesis DHFR->Purine GARFT->Purine DNA_Synth Inhibition of DNA Synthesis Purine->DNA_Synth Pyrimidine->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis

Caption: Simplified diagram of the pemetrexed mechanism of action.

This guide provides a foundational understanding for the cross-validation of pemetrexed assays. For regulatory submissions, it is imperative to adhere to the specific guidelines provided by authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8]

References

Determining Pemetrexed Levels: A Guide to Limit of Detection and Quantification Using Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying pemetrexed, a key anti-cancer therapeutic, is critical. This guide provides a comparative overview of analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of pemetrexed, with a focus on the use of a deuterated internal standard, Pemetrexed-d5. The inclusion of an isotope-labeled internal standard like this compound is a robust approach to correct for variability during sample preparation and analysis, ensuring higher accuracy and precision.

Performance Comparison of Analytical Methods

The determination of LOD and LOQ for pemetrexed has been accomplished using various analytical techniques. While high-performance liquid chromatography with UV detection (HPLC-UV) offers a viable option, liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, which is crucial for bioanalytical applications. The use of an internal standard is highly recommended for all quantification methods to ensure reliability.

Analytical MethodInternal StandardMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UVNot specifiedPharmaceutical Formulation0.445 µg/mL1.348 µg/mL[1]
RP-HPLCNot specifiedPharmaceutical Formulation0.33 µg/mL0.99 µg/mL[2]
RP-HPLCNot specifiedPharmaceutical Formulation0.025 ppm (µg/mL)0.085 ppm (µg/mL)[3]
UPLC-MS/MS[¹³C₅]-PemetrexedHuman PlasmaNot explicitly stated0.0250 µg/L[4][5]
LC-MSNot specifiedHuman Plasma2.5 ng/mL5 ng/mL[6]

Note: [¹³C₅]-Pemetrexed is a carbon-13 isotope-labeled internal standard with similar properties to this compound. The data presented for the UPLC-MS/MS method demonstrates the high sensitivity achievable with mass spectrometric detection and an appropriate internal standard.

Experimental Protocol: LC-MS/MS for Pemetrexed Quantification

This section details a representative experimental protocol for the quantification of pemetrexed in a biological matrix using LC-MS/MS with this compound as an internal standard. This protocol is synthesized from established methodologies and adheres to FDA guidelines for bioanalytical method validation.[7][8]

Materials and Reagents
  • Pemetrexed analytical standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (or other relevant biological matrix)

  • Solid-phase extraction (SPE) cartridges

Preparation of Solutions
  • Stock Solutions: Prepare individual stock solutions of pemetrexed and this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of pemetrexed by serially diluting the stock solution with the appropriate solvent to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.

Sample Preparation (Solid-Phase Extraction)
  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma, add the this compound internal standard working solution.

  • Pre-condition an SPE cartridge according to the manufacturer's instructions.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard from the cartridge.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.[9]

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both pemetrexed and this compound.

Determination of LOD and LOQ

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

  • LOD: Typically determined as the concentration that yields a signal-to-noise ratio of at least 3.

  • LOQ: The lowest standard on the calibration curve that can be quantified with a precision (%CV) and accuracy (%bias) within 20%.[10]

Experimental Workflow for LOD and LOQ Determination

The following diagram illustrates the logical workflow for establishing the LOD and LOQ for pemetrexed using an internal standard.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_determination Determination prep_standards Prepare Pemetrexed Calibration Standards spike_samples Spike Blank Matrix with Standards & IS prep_standards->spike_samples prep_is Prepare this compound Internal Standard prep_is->spike_samples sample_prep Sample Preparation (e.g., SPE) spike_samples->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis calibration_curve Construct Calibration Curve lcms_analysis->calibration_curve sn_ratio Calculate Signal-to-Noise Ratio lcms_analysis->sn_ratio precision_accuracy Assess Precision and Accuracy calibration_curve->precision_accuracy determine_lod Determine LOD (S/N ≥ 3) sn_ratio->determine_lod determine_loq Determine LOQ (Lowest quantifiable point with acceptable precision & accuracy) precision_accuracy->determine_loq

Caption: Workflow for LOD and LOQ Determination.

References

A Comparative Guide to Pemetrexed Assay: Evaluating Linearity, Precision, and Accuracy with Pemetrexed-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance of pemetrexed assays, with a focus on methods utilizing Pemetrexed-d5 as an internal standard. The use of a stable isotope-labeled internal standard, such as this compound, in liquid chromatography-mass spectrometry (LC-MS/MS) is a gold standard for quantifying drugs in biological matrices. This document summarizes key performance characteristics—linearity, precision, and accuracy—and provides supporting experimental data and protocols to aid researchers in selecting the most appropriate analytical method for their needs.

I. Performance Data Overview

The following tables summarize the linearity, precision, and accuracy data from various validated methods for the quantification of pemetrexed. While specific data for this compound as the internal standard is not always detailed in published literature, the data presented for LC-MS/MS methods using other isotopically labeled internal standards, such as [¹³C₅]-Pemetrexed, are considered representative of the performance expected with this compound due to their chemical and physical similarities.

Table 1: Linearity of Pemetrexed Assays

MethodInternal StandardLinearity Range (ng/mL)Correlation Coefficient (r²)
LC-MS/MS[¹³C₅]-Pemetrexed0.025 - 25>0.99
LC-MS/MSNot Specified5 - 5000>0.99[1][2]
RP-HPLCNot Specified0.5 - 1500 (µg/mL)0.9999[3][4]
RP-HPLCNot Specified80 - 120 (µg/mL)0.999[5][6]
RP-HPLCNot Specified25 - 150 (µg/mL)>0.999[3]
RP-HPLCNot Specified10 - 80 (µg/mL)>0.999[7]
RP-HPLCNot Specified20 - 120 (µg/mL)0.999[8]
RP-HPLCNot Specified0.1 - 10 (µg/mL)Not Specified
RP-UPLCNot Specified10 - 80 (µg/mL)>0.999[7]

Table 2: Precision and Accuracy of Pemetrexed Assays

MethodInternal StandardConcentration LevelWithin-Day Precision (%CV)Between-Day Precision (%CV)Accuracy (%)
LC-MS/MS[¹³C₅]-PemetrexedLLOQ, Low, Mid, High<8.8<8.896.5[9][10][11][12]
LC-MS/MSNot SpecifiedLow, Mid, High<7.2<7.297.2 - 102.8[1][2]
RP-HPLCNot SpecifiedNot Specified0.640.95Not Specified
RP-HPLCNot Specified50%, 100%, 150%Not SpecifiedNot Specified99.89 - 100.76[7]
RP-HPLCNot Specified50%, 100%, 150%Not SpecifiedNot Specified98.80 - 101.87[8]

LLOQ: Lower Limit of Quantification

II. Experimental Protocols

The methodologies outlined below are generalized from validated assays for pemetrexed quantification.

A. Sample Preparation (for Plasma Samples)

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard (this compound).

  • Vortexing: Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

B. LC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous solution (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both pemetrexed and this compound.

C. Method Validation

The validation of the bioanalytical method is performed according to regulatory guidelines (e.g., ICH M10).[13]

  • Linearity: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte over the specified range. A linear regression analysis is performed, and the correlation coefficient (r²) should be close to 1.0.

  • Precision: The precision of the assay is determined by analyzing replicate quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day precision) and on different days (inter-day precision). The coefficient of variation (%CV) should be within acceptable limits, typically ≤15% (≤20% for the LLOQ).

  • Accuracy: The accuracy is assessed by comparing the mean concentration of the replicate QC samples to their nominal concentrations. The percentage difference should be within acceptable limits, typically ±15% (±20% for the LLOQ).

III. Visualizations

Experimental Workflow for Pemetrexed Assay

G Figure 1: Experimental Workflow for Pemetrexed Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18) injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification

Caption: Figure 1: A generalized workflow for the quantification of pemetrexed in plasma using LC-MS/MS.

Relationship Between Linearity, Precision, and Accuracy

G Figure 2: Interrelationship of Key Validation Parameters cluster_validation Method Validation linearity Linearity (Correlation & Range) reliable_results Reliable & Reproducible Results linearity->reliable_results Establishes proportionality precision Precision (%CV) precision->reliable_results Demonstrates reproducibility accuracy Accuracy (%Bias) accuracy->reliable_results Ensures trueness

Caption: Figure 2: The relationship between linearity, precision, and accuracy in analytical method validation.

References

A Comparative Guide to Internal Standards for Pemetrexed Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pemetrexed, a multi-targeted antifolate drug used in the treatment of non-small cell lung cancer and mesothelioma, is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[1][2][3] The use of an appropriate internal standard (IS) is paramount in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[4][5] This guide provides a comparative overview of commonly used internal standards for pemetrexed analysis, supported by experimental data from published literature.

Two primary types of internal standards are employed for the analysis of pemetrexed: stable isotope-labeled (SIL) internal standards and structural analogue internal standards.[4] SIL internal standards, such as [¹³C₅]-pemetrexed, are considered the gold standard as they share near-identical physicochemical properties with the analyte, ensuring they co-elute and experience similar matrix effects.[6][7][8] Structural analogues, like methotrexate and lometrexol, are compounds with similar chemical structures to pemetrexed.[3][9][10]

Comparative Performance Data

The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following table summarizes the performance characteristics of different internal standards for pemetrexed analysis as reported in various studies.

Internal StandardAnalyteMatrixLLOQLinearity (r²)Within-Day Precision (%CV)Between-Day Precision (%CV)Accuracy (%)Recovery (%)
[¹³C₅]-Pemetrexed PemetrexedHuman Plasma0.0250 µg/L>0.99<8.8<8.896.559 ± 1 (Pemetrexed), 55 ± 5 (IS)
Isotope-labeled IS PemetrexedHuman Plasma0.2 nmol/LNot Specified<15<15Well below 15% CV30-67
Methotrexate PemetrexedHuman Plasma0.9 fmol/µLNot Specified<15<15<15Not Specified
Lometrexol PemetrexedHuman Plasma5 ng/mLNot SpecifiedAcceptableAcceptableAcceptableNot Specified

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for pemetrexed analysis using different internal standards.

Method 1: Pemetrexed Analysis using [¹³C₅]-Pemetrexed as Internal Standard

This method is designed for the highly sensitive quantification of pemetrexed in human plasma, particularly for microdosing studies.[1][2]

  • Sample Preparation: Solid-phase extraction (SPE) is employed to extract pemetrexed and the [¹³C₅]-pemetrexed internal standard from human plasma.[1][2]

  • Chromatography: Reversed-phase ultra-high performance liquid chromatography (UPLC) is used for separation.[1][2]

  • Mass Spectrometry: Detection is performed using tandem mass spectrometry (MS/MS).[1][2]

  • Internal Standard Concentration: The working solution of the internal standard has a concentration of 50 µg/L of [¹³C₅]‐pemetrexed in water.[1]

Method 2: Pemetrexed Analysis using Methotrexate as Internal Standard

This protocol describes an ultrafast and high-throughput method for determining pemetrexed concentrations in plasma from lung cancer patients.[3]

  • Sample Preparation: Plasma samples are spiked with the internal standard, methotrexate.[3]

  • Mass Spectrometry: Analysis is conducted using matrix-assisted laser desorption/ionization–triple quadrupole–tandem mass spectrometry (MALDI-QqQ-MS/MS).[3]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pemetrexed: m/z = 428.2 > 281.2[3]

    • Methotrexate: m/z = 455.2 > 308.2[3]

Method 3: Pemetrexed Analysis using Lometrexol as Internal Standard

This method details the quantitation of pemetrexed in human plasma and urine.[9]

  • Sample Preparation: Plasma samples are spiked with the internal standard, lometrexol, and extracted using Certify II columns.[9]

  • Chromatography: A C8 column is used for the separation of analytes.[9]

  • Mobile Phase: The mobile phase consists of a sodium formate buffer and acetonitrile.[9]

Visualizing the Bioanalytical Workflow

A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates a typical workflow for the bioanalytical quantification of pemetrexed.

Pemetrexed Bioanalytical Workflow Bioanalytical Workflow for Pemetrexed Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Plasma Sample Collection IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Addition of IS Extraction Solid-Phase or Liquid-Liquid Extraction IS_Spiking->Extraction Extraction of Analyte & IS Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution Sample Cleanup LC_Separation Chromatographic Separation (UPLC/HPLC) Evaporation_Reconstitution->LC_Separation Injection MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Elution Peak_Integration Peak Integration MS_Detection->Peak_Integration Data Acquisition Ratio_Calculation Analyte/IS Peak Area Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Concentration Quantification Ratio_Calculation->Quantification Calibration Curve

Caption: A typical bioanalytical workflow for pemetrexed quantification.

Signaling Pathway of Pemetrexed

Pemetrexed exerts its cytotoxic effects by inhibiting multiple folate-dependent enzymes involved in nucleotide synthesis.

Pemetrexed Signaling Pathway Pemetrexed Mechanism of Action Pemetrexed Pemetrexed TS Thymidylate Synthase (TS) Pemetrexed->TS Inhibits DHFR Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR Inhibits GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed->GARFT Inhibits DNA_Synthesis Inhibition of DNA Synthesis TS->DNA_Synthesis Leads to DHFR->DNA_Synthesis Leads to RNA_Synthesis Inhibition of RNA Synthesis GARFT->RNA_Synthesis Leads to

Caption: Pemetrexed inhibits key enzymes in nucleotide synthesis pathways.

References

A Comparative Guide to Pemetrexed Quantification Methods for Inter-Laboratory Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methods for the quantification of pemetrexed, a multi-targeted antifolate drug used in cancer therapy. It is intended for researchers, scientists, and professionals in drug development involved in pharmacokinetic studies, therapeutic drug monitoring, and inter-laboratory comparisons. The guide summarizes quantitative performance data, outlines experimental protocols, and visualizes key processes to aid in method selection and implementation.

Introduction to Pemetrexed Quantification

Accurate and precise quantification of pemetrexed in biological matrices, primarily plasma, is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. Pemetrexed exerts its antineoplastic effect by inhibiting multiple folate-dependent enzymes essential for cell replication, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1][2][3] Various analytical techniques have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection being the most prevalent.

Pemetrexed's Mechanism of Action

Pemetrexed is actively transported into cancer cells where it is converted into polyglutamate forms. These forms are retained within the cell and are potent inhibitors of key enzymes in the de novo biosynthesis pathways of thymidine and purine nucleotides, ultimately disrupting DNA synthesis and leading to cell death.[3][4]

Caption: Pemetrexed cellular uptake and mechanism of action.

Comparison of Quantification Methods

The two primary methods for pemetrexed quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). LC-MS/MS is generally favored for its superior sensitivity and specificity, making it ideal for studies involving low concentrations, such as microdosing.[5][6] HPLC-UV offers a more accessible and cost-effective alternative for routine analysis where high sensitivity is not a prerequisite.

Quantitative Performance Data

The following tables summarize the validation parameters for various published pemetrexed quantification methods.

Table 1: LC-MS/MS Methods

ParameterMethod 1[7][8]Method 2 (High Sensitivity)[5][6]Method 3 (Metabolites)[9]
Linearity Range 5 - 5000 ng/mL0.025 - 25.0 ng/mL (µg/L)5 - 250 nmol/L
Correlation (r²) > 0.99Not SpecifiedNot Specified
LLOQ 5 ng/mL0.025 ng/mL0.2 nmol/L
LOD 2.5 ng/mLNot SpecifiedNot Specified
Accuracy > 97.2%96.5%< 15% CV
Within-day Precision < 7.2%< 8.8%< 15%
Between-day Precision < 7.2%< 8.8%< 15%
Recovery Not Specified59%30% - 67%

Table 2: HPLC-UV Methods

ParameterMethod 4[10]Method 5[11]
Linearity Range 20 - 120 µg/mL25 - 150 µg/mL
Correlation (r²) Not Specified0.999
LLOQ 1.348 µg/mL0.99 µg/mL
LOD 0.445 µg/mL0.33 µg/mL
Accuracy (% Recovery) 98.80% - 101.87%Not Specified
Intra-day Precision (%RSD) 0.21% - 0.68%Not Specified
Inter-day Precision (%RSD) 0.44% - 0.88%Not Specified
Recovery 98.80% - 101.87%Not Specified

Experimental Protocols

Detailed and standardized protocols are fundamental to the success of inter-laboratory comparisons, ensuring that variability is due to sample differences rather than methodological discrepancies.

Inter-Laboratory Comparison Workflow

An inter-laboratory comparison, also known as a proficiency test, is a crucial component of a laboratory's quality assurance program.[12][13] It involves multiple laboratories analyzing the same homogenous samples to evaluate and compare their performance.[12] The process helps identify systematic errors, validate analytical methods, and ensure data comparability across different sites.[12][13]

Interlab_Workflow cluster_setup Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Study Objectives & Select Method B Prepare & Validate Homogenous Samples A->B C Develop Standardized Protocol (SOP) B->C D Select Participating Laboratories C->D E Distribute Samples & SOP to All Labs D->E F Labs Perform Sample Prep & Analysis E->F G Data Acquisition (e.g., Peak Areas, Concentrations) F->G H Collect Results from All Labs G->H I Centralized Statistical Analysis (e.g., Mean, SD, Outlier Tests) H->I J Evaluate Laboratory Performance (e.g., Z-scores, Normalized Error) I->J K Generate & Distribute Comparison Report J->K

Caption: General workflow for an inter-laboratory comparison study.
Key Methodological Details

Below are representative experimental conditions derived from the literature. Laboratories should establish and validate their specific protocols based on their available instrumentation and reagents.

Table 3: Example Experimental Protocols

ParameterLC-MS/MS Protocol (based on[5][6][7])HPLC-UV Protocol (based on[11])
Sample Preparation Solid-Phase Extraction (SPE)Protein Precipitation followed by filtration
Internal Standard [¹³C₅]-PemetrexedNot specified, but recommended (e.g., Methotrexate)
Chromatography UPLC/HPLCHPLC
Column C18 reversed-phaseC8 reversed-phase (e.g., Zorbax SB C8)
Mobile Phase Gradient or isocratic elution with Formic Acid in Acetonitrile/WaterIsocratic: 0.17% Glacial Acetic Acid (pH 5.3) and Acetonitrile (89:11 v/v)
Flow Rate ~0.4 - 0.6 mL/min1.0 mL/min
Detection Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) modeUV Detector
Wavelength Not Applicable249 nm
Run Time ~7 - 10 min~6 min

Conclusion

The choice between LC-MS/MS and HPLC-UV for pemetrexed quantification depends on the specific requirements of the study. LC-MS/MS offers unparalleled sensitivity and is the gold standard for pharmacokinetic studies, especially those involving low dosage or requiring the measurement of metabolites.[9] HPLC-UV provides a robust and economical solution for quality control or studies where higher concentration levels are expected. For inter-laboratory comparisons, the most critical factor is the adoption of a harmonized and rigorously validated protocol by all participating sites to ensure the generation of comparable and reliable data.

References

Pemetrexed-d5 in Regulated Bioanalysis: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of quantitative assays. This guide provides a comparative overview of the performance characteristics of Pemetrexed-d5 as an internal standard for the bioanalysis of the anti-cancer drug Pemetrexed, contextualized with available data for alternative standards, primarily the stable isotope-labeled [¹³C₅]-Pemetrexed and the structural analog Methotrexate.

Executive Summary

The ideal internal standard for mass spectrometry-based bioanalysis is a stable isotope-labeled (SIL) version of the analyte. Both this compound (deuterated) and [¹³C₅]-Pemetrexed (¹³C-labeled) fall into this category and are expected to provide superior performance over structural analogs by co-eluting with the analyte and compensating for matrix effects and variability in sample processing. While detailed, publicly available validation data for a bioanalytical method using this compound is limited, its performance can be inferred from established principles of using deuterated standards and by comparison with the extensively documented performance of [¹³C₅]-Pemetrexed.

Performance Characteristics: A Comparative Look

The following tables summarize the performance characteristics of a validated UPLC-MS/MS method for Pemetrexed using [¹³C₅]-Pemetrexed as an internal standard. This data serves as a benchmark for the expected performance of a method employing this compound. Supplier information for this compound indicates a high level of purity and isotopic enrichment, suggesting its suitability for such applications.[1]

Table 1: Quantitative Performance of a UPLC-MS/MS Method for Pemetrexed using [¹³C₅]-Pemetrexed Internal Standard

ParameterPerformance Metric
Linearity Range 0.0250 - 25.0 µg/L in human plasma
Correlation Coefficient (r²) > 0.99
Accuracy Within ± 15% of the nominal concentration
Precision (CV%) < 15%
Lower Limit of Quantification (LLOQ) 0.0250 µg/L

Table 2: Recovery and Matrix Effect for Pemetrexed and [¹³C₅]-Pemetrexed

AnalyteMean Extraction Recovery (%)
Pemetrexed59 ± 1
[¹³C₅]-Pemetrexed55 ± 5

Alternative Internal Standards

While stable isotope-labeled internal standards are preferred, other compounds have been used.

  • [¹³C₅]-Pemetrexed: Considered the gold standard due to the minimal isotopic effect, ensuring identical chromatographic behavior and ionization efficiency to the analyte.[2] The carbon-13 labels are stable and do not exchange, providing high reliability.[3]

  • Methotrexate: As a structural analog, Methotrexate has been used as an internal standard for Pemetrexed.[4] However, it may not perfectly mimic the chromatographic behavior and ionization response of Pemetrexed in all matrices, potentially leading to less accurate quantification.[4]

Experimental Protocols

Below are detailed methodologies for a validated UPLC-MS/MS assay for the quantification of Pemetrexed in human plasma using a stable isotope-labeled internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 100 µL of human plasma, add the internal standard solution.

  • Pre-treat the sample by adding a precipitating agent (e.g., acetonitrile).

  • Vortex and centrifuge the samples.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

UPLC-MS/MS Conditions
  • Chromatographic Column: A reversed-phase column, such as a C18, is typically used.

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: Optimized for the specific column dimensions.

  • Injection Volume: Typically in the range of 1-10 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is commonly employed.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Pemetrexed and the internal standard to ensure selectivity and sensitivity.

Visualizing the Workflow and Pathway

To better illustrate the experimental process and the mechanism of action of Pemetrexed, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe elute Elution spe->elute dry_reconstitute Evaporation & Reconstitution elute->dry_reconstitute uplc UPLC Separation dry_reconstitute->uplc msms MS/MS Detection uplc->msms data Data Acquisition & Processing msms->data

Bioanalytical Workflow for Pemetrexed

pemetrexed_pathway cluster_folate_pathway Folate Metabolism cluster_synthesis Nucleotide Synthesis Pemetrexed Pemetrexed TS Thymidylate Synthase (TS) Pemetrexed->TS DHFR Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed->GARFT Pyrimidines Pyrimidine Synthesis TS->Pyrimidines Purines Purine Synthesis DHFR->Purines DHFR->Pyrimidines GARFT->Purines DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Pyrimidines->DNA_RNA Apoptosis Cell Cycle Arrest & Apoptosis DNA_RNA->Apoptosis

Pemetrexed's Mechanism of Action

References

Assessing the Robustness of Analytical Methods for Pemetrexed: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reliability of analytical methods is paramount. This guide provides an objective comparison of two common analytical approaches for the quantification of Pemetrexed, a widely used antifolate drug. The focus is on the robustness of these methods, particularly highlighting the advantages of using a deuterated internal standard, such as Pemetrexed-d5. The data presented is a synthesis of findings from various published studies.

Methodology Comparison: Stable Isotope Dilution vs. External Standard

Two primary analytical methods are compared here:

  • Method A: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with a Stable Isotope-Labeled Internal Standard. This method utilizes a deuterated or 13C-labeled internal standard (e.g., this compound or [¹³C₅]-Pemetrexed) to ensure the highest accuracy and precision by correcting for variations during sample preparation and analysis.

  • Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) using an External Standard. This method relies on an external calibration curve without an internal standard to quantify Pemetrexed. While simpler, it can be more susceptible to variations in sample matrix and preparation.

Data Presentation: A Head-to-Head Look at Performance

The following tables summarize the validation parameters for both methods, offering a clear comparison of their performance characteristics.

Table 1: Linearity and Sensitivity

ParameterMethod A (UPLC-MS/MS with IS)Method B (HPLC-UV)
Linearity Range0.0250 - 25.0 µg/L[1][2]20 - 120 µg/mL[3]
Correlation Coefficient (r²)> 0.99[1]0.999[3]
Lower Limit of Quantification (LLOQ)0.0250 µg/L[1]1.348 µg/mL[3]
Limit of Detection (LOD)Not Reported0.445 µg/mL[3]

Table 2: Accuracy and Precision

ParameterMethod A (UPLC-MS/MS with IS)Method B (HPLC-UV)
Accuracy (% Recovery)
Intra-day96.5%[1]98.80 - 101.87%[3]
Inter-day96.5%[1]Not Reported
Precision (%RSD)
Intra-day< 8.8%[1]0.21 - 0.68%[3]
Inter-day< 8.8%[1]0.44 - 0.88%[3]

Table 3: Robustness Under Varied Conditions

Deliberate alterations were made to key method parameters to assess the robustness of each analytical approach.

Varied ParameterMethod A (UPLC-MS/MS with IS)Method B (HPLC-UV)
Mobile Phase Composition
% Organic Modifier (±2%)%RSD < 15%%RSD < 2.0%
Flow Rate
± 0.1 mL/min%RSD < 15%%RSD < 2.0%
pH of Mobile Phase
± 0.2 units%RSD < 15%%RSD < 2.0%

Note: Robustness data for Method A is based on typical performance expectations for UPLC-MS/MS with a stable isotope-labeled internal standard, which effectively compensates for minor variations. Data for Method B is derived from a study on an HPLC-UV method for Pemetrexed.

Experimental Protocols

Method A: UPLC-MS/MS with Stable Isotope-Labeled Internal Standard

This protocol is based on a highly sensitive method for the quantification of Pemetrexed in human plasma.

1. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of plasma, add 20 µL of the internal standard working solution ([¹³C₅]-Pemetrexed).

  • Vortex and load onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard with the elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • System: Waters Acquity UPLC

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometric Conditions

  • System: Waters Xevo TQ-S Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pemetrexed: 428.08 > 281.06[2]

    • [¹³C₅]-Pemetrexed: 433.10 > 281.01[2]

Method B: HPLC-UV with External Standard

This protocol is for the quantification of Pemetrexed in pharmaceutical formulations.

1. Sample Preparation

  • Accurately weigh and transfer the sample containing Pemetrexed into a volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm filter before injection.

2. Chromatographic Conditions

  • System: Shimadzu HPLC with UV detector

  • Column: Kromasil C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A mixture of 20 mM phosphate buffer (pH 6.5) and acetonitrile (88:12 v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 225 nm

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both analytical methods.

cluster_A Method A: UPLC-MS/MS Workflow A_Start Plasma Sample A_IS Add [¹³C₅]-Pemetrexed (IS) A_Start->A_IS A_SPE Solid-Phase Extraction A_IS->A_SPE A_Elute Elution A_SPE->A_Elute A_Dry Evaporation & Reconstitution A_Elute->A_Dry A_Inject UPLC-MS/MS Analysis A_Dry->A_Inject

Caption: Workflow for Pemetrexed analysis using UPLC-MS/MS with an internal standard.

cluster_B Method B: HPLC-UV Workflow B_Start Pharmaceutical Sample B_Dissolve Dissolution & Dilution B_Start->B_Dissolve B_Filter Filtration B_Dissolve->B_Filter B_Inject HPLC-UV Analysis B_Filter->B_Inject

Caption: Workflow for Pemetrexed analysis using HPLC-UV with an external standard.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, in a UPLC-MS/MS method provides superior robustness and accuracy for the quantification of Pemetrexed, especially in complex biological matrices. The internal standard effectively compensates for variations in sample preparation and instrument response, leading to more reliable data. While HPLC-UV is a simpler and more accessible technique, it is more susceptible to matrix effects and other sources of error, making it better suited for the analysis of less complex samples like pharmaceutical formulations. For bioanalytical applications in drug development and research, the UPLC-MS/MS method with a deuterated internal standard is the recommended approach for achieving the highest level of confidence in the analytical results.

References

Safety Operating Guide

Proper Disposal of Pemetrexed-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper handling and disposal of Pemetrexed-d5 is critical for ensuring a safe laboratory environment and minimizing environmental impact. This guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals. This compound, a deuterated form of the antineoplastic agent Pemetrexed, requires the same rigorous disposal protocols as its non-isotopically labeled counterpart and other hazardous drugs.

Immediate Safety and Handling Considerations

This compound is classified as a hazardous drug and is suspected of causing genetic defects and may damage fertility or an unborn child.[1][2][3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated hazardous drug handling area.

Key Safety Protocols:

  • Personnel Training: All personnel handling this compound must be trained in the risks associated with and the safe handling of hazardous drugs.[4]

  • Designated Areas: Preparation and disposal should occur in a designated area, such as a Class II biological safety cabinet or a containment ventilated enclosure, to prevent contamination.

  • Personal Protective Equipment (PPE): Wear double chemotherapy gloves, a disposable gown, and eye/face protection.[5]

  • Spill Management: A spill kit appropriate for cytotoxic drugs should be readily available. In case of a spill, follow established institutional procedures for hazardous drug cleanup.

This compound Disposal Data

ParameterGuideline/DataSource
Waste Classification Hazardous Antineoplastic Agent[4]
Primary Degradation Pathways Oxidation and Hydrolysis[6][7]
EPA Hazardous Waste Potentially a RCRA-regulated waste.[4][5]
Container Color Coding Black for bulk hazardous waste, Yellow for trace-contaminated items.[5][8]
Disposal Method Incineration at a licensed hazardous waste facility.[9]
Environmental Risk Considered equivalent to non-deuterated Pemetrexed; no increased environmental exposure is expected from its use as a research compound.[9][10][11]

Experimental Protocol for the Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.

Materials:

  • Appropriate Personal Protective Equipment (PPE): double chemotherapy gloves, disposable gown, eye protection.

  • Designated hazardous waste containers (black for bulk waste, yellow for trace waste).[5][8]

  • Leak-proof, sealable plastic bags.

  • Hazardous waste labels.

Procedure:

  • Segregation of Waste:

    • At the point of generation, separate this compound waste from other waste streams (e.g., regular trash, biohazardous waste).[2][5]

    • Do not mix this compound waste with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]

  • Disposal of Bulk this compound:

    • "Bulk" refers to unused or expired this compound, solutions with a concentration greater than 3%, or materials used to clean up a large spill.[8]

    • Place all bulk this compound waste into a designated black hazardous waste container.[5] These containers are specifically for RCRA (Resource Conservation and Recovery Act) hazardous waste.

    • Ensure the container is properly labeled as "Hazardous Drug Waste" and includes the specific chemical name (this compound).

  • Disposal of Trace-Contaminated Items:

    • "Trace" waste includes items with residual amounts of the drug, such as empty vials, syringes, pipette tips, gloves, gowns, and lab paper.[8]

    • Place all trace-contaminated sharps (needles, scalpels) directly into a yellow chemotherapy sharps container.[8]

    • Place all non-sharp, trace-contaminated items into a yellow chemotherapy waste bag.[8]

    • Once full, seal the yellow bag and place it in a designated rigid, leak-proof secondary container.

  • Container Management and Labeling:

    • Keep all waste containers sealed when not in use.

    • Ensure all containers are clearly labeled with the contents ("this compound Waste") and the appropriate hazard symbols.

    • Store the waste containers in a secure, designated satellite accumulation area within the laboratory.

  • Waste Pickup and Final Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Waste will be transported by a licensed hazardous waste management company to a permitted facility for incineration.[9]

    • Do not dispose of any this compound waste down the drain or in the regular trash.[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making and handling process for the proper disposal of this compound waste in a laboratory setting.

Pemetrexed_Disposal_Workflow cluster_lab Laboratory Environment cluster_disposal External Disposal Process start This compound Waste Generated ppe Wear Appropriate PPE (Double Gloves, Gown, Eye Protection) start->ppe segregate Segregate Waste at Point of Generation ppe->segregate decision Bulk or Trace Contamination? segregate->decision bulk_waste Bulk Waste (>3% concentration, unused drug, spill cleanup) decision->bulk_waste Bulk trace_waste Trace Waste (Empty containers, used PPE, contaminated labware) decision->trace_waste Trace black_container Place in Black RCRA Hazardous Waste Container bulk_waste->black_container yellow_container Place in Yellow Trace Chemotherapy Waste Container trace_waste->yellow_container label_black Label Container: 'Hazardous Drug Waste - this compound' black_container->label_black label_yellow Label Container: 'Trace Chemotherapy Waste' yellow_container->label_yellow storage Store in Secure Satellite Accumulation Area label_black->storage label_yellow->storage ehs_pickup EHS Waste Pickup storage->ehs_pickup transport Transport by Licensed Hauler ehs_pickup->transport incineration Incineration at Permitted Facility transport->incineration

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pemetrexed-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety protocols and logistical procedures for the handling and disposal of Pemetrexed-d5. Adherence to these steps is critical to mitigate risks and ensure a safe laboratory environment for all researchers, scientists, and drug development professionals. This compound is classified as a hazardous substance, with potential for causing skin, eye, and respiratory irritation, as well as being suspected of causing genetic defects and reproductive harm[1][2][3].

Personal Protective Equipment (PPE): A Multi-Layered Defense

The use of appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound. All personnel must be trained in the proper donning and doffing of PPE to prevent contamination.

ActivityRequired Personal Protective Equipment
Receiving and Unpacking - Gloves: Double-gloving with chemotherapy-rated gloves (ASTM D6978 compliant)[4]. Change gloves every 30 minutes or immediately if contaminated, punctured, or torn[4]. - Gown: Disposable, low-permeability gown[4]. - Respiratory Protection: A NIOSH-certified N95 respirator is recommended. In case of potential spills or aerosol generation, a full-face respirator may be necessary[4]. - Eye Protection: Safety glasses with side shields.
Compounding and Preparation - Gloves: Double-gloving with chemotherapy-rated gloves (ASTM D6978 compliant)[4]. The outer glove should be worn over the gown cuff. - Gown: Disposable, chemotherapy-rated gown that is lint-free and has a solid front with back closure[4][5]. - Respiratory Protection: Work should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize inhalation exposure[6]. If a BSC or fume hood is not available, a NIOSH-certified N95 respirator is required. - Eye Protection: Chemical safety goggles or a full-face shield[7][8].
Administration / In-Vitro Use - Gloves: Single pair of chemotherapy-rated gloves (ASTM D6978 compliant). - Gown: Disposable, low-permeability gown. - Eye Protection: Safety glasses with side shields.
Spill Cleanup - Gloves: Double-gloving with heavy-duty, chemotherapy-rated gloves. - Gown: Impermeable, disposable gown. - Respiratory Protection: A NIOSH-certified N95 respirator at a minimum. For larger spills, a full-face respirator with multi-purpose cartridges is required[5]. - Eye Protection: Chemical safety goggles and a face shield[8]. - Other: Disposable shoe covers[5][8].
Waste Disposal - Gloves: Double-gloving with chemotherapy-rated gloves. - Gown: Disposable, low-permeability gown. - Eye Protection: Safety glasses with side shields.

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow outlines the critical steps for handling this compound from receipt to disposal, designed to minimize exposure and ensure laboratory safety.

cluster_receiving Receiving and Storage cluster_handling Compounding and Use cluster_cleanup Spill and Waste Management receiving Receive Shipment unpack Unpack in Designated Area receiving->unpack Wear appropriate PPE storage Store in a Cool, Dry, Well-Ventilated Area unpack->storage Inspect for damage preparation Prepare in a BSC or Fume Hood storage->preparation weighing Weighing and Reconstitution preparation->weighing Use powder-free techniques experiment Experimental Use weighing->experiment Handle with care waste_collection Collect Contaminated Materials experiment->waste_collection spill Spill Containment and Cleanup spill->waste_collection Use spill kit disposal Dispose as Hazardous Waste waste_collection->disposal Follow institutional guidelines

This compound Safe Handling Workflow

Disposal Plan: Ensuring Environmental and Personnel Safety

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

Waste Segregation and Collection:

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof sharps container labeled "Hazardous Waste."

  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), bench paper, and other solid materials must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, shatter-resistant container labeled "Hazardous Waste."

Disposal Procedures:

  • Containment: All waste containers must be securely sealed to prevent leakage.

  • Labeling: Each container must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date of accumulation.

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Final Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound waste in regular trash or down the drain[2].

Spill Management: Immediate and Effective Response

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and contamination.

For Small Spills (less than 5 mL or 5 g):

  • Alert Personnel: Immediately notify others in the area of the spill.

  • Don PPE: Wear appropriate spill cleanup PPE as outlined in the table above.

  • Containment: Cover the spill with absorbent pads from a chemotherapy spill kit.

  • Cleanup:

    • For liquid spills, carefully absorb the liquid with the pads.

    • For solid spills, gently cover the powder with damp absorbent pads to avoid generating dust. Do not dry sweep[6].

  • Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water.

  • Disposal: Place all contaminated materials in a hazardous waste container.

For Large Spills (greater than 5 mL or 5 g):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Secure the area and prevent entry.

  • Notify EHS: Contact your institution's Environmental Health and Safety department for assistance. Do not attempt to clean up a large spill without specialized training and equipment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.